molecular formula C18H25N3O6 B15585340 N6-Pivaloyloxymethyladenosine

N6-Pivaloyloxymethyladenosine

Cat. No.: B15585340
M. Wt: 379.4 g/mol
InChI Key: VEGKYGPRJCMSTD-DTZQCDIJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Pivaloyloxymethyladenosine is a useful research compound. Its molecular formula is C18H25N3O6 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H25N3O6

Molecular Weight

379.4 g/mol

IUPAC Name

[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]benzimidazol-4-yl]amino]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C18H25N3O6/c1-18(2,3)17(25)26-9-20-10-5-4-6-11-13(10)19-8-21(11)16-15(24)14(23)12(7-22)27-16/h4-6,8,12,14-16,20,22-24H,7,9H2,1-3H3/t12-,14-,15-,16-/m1/s1

InChI Key

VEGKYGPRJCMSTD-DTZQCDIJSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N6-Pivaloyloxymethyladenosine: A Putative Prodrug Approach

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of the scientific and patent literature did not yield any direct information on a compound specifically named "N6-Pivaloyloxymethyladenosine." This suggests that the compound is either novel, hypothetical, or potentially a misnomer. The pivaloyloxymethyl (POM) functional group is a well-established component of prodrug strategies, most commonly employed to mask phosphate (B84403) groups in nucleoside monophosphate analogues to enhance cell permeability and bioavailability. Therefore, this guide will focus on the likely intended subject: adenosine (B11128) monophosphate prodrugs utilizing a pivaloyloxymethyl moiety. We will explore the chemical structure, properties, and rationale behind such compounds, drawing on established principles of nucleoside prodrug design.

Chemical Structure and Properties

The core concept of a pivaloyloxymethyl prodrug of adenosine monophosphate involves the covalent attachment of one or more POM groups to the phosphate moiety of adenosine monophosphate (AMP). This modification neutralizes the negative charges of the phosphate group, significantly increasing the lipophilicity of the molecule and thereby facilitating its passage across cell membranes.

The general structure involves an adenosine core, a phosphate group at the 5' position of the ribose sugar, and a POM group esterified to the phosphate.

Hypothetical Structure of an Adenosine Monophosphate Pivaloyloxymethyl Prodrug:

A common implementation of this strategy is the bis(pivaloyloxymethyl) or bis(POM) prodrug of a nucleoside monophosphate.

PropertyValue
Molecular Formula C20H30N5O11P (for bis(POM)-AMP)
Molecular Weight 563.45 g/mol (for bis(POM)-AMP)
Appearance Likely a white to off-white solid
Solubility Expected to have improved solubility in organic solvents compared to AMP
LogP Significantly higher than AMP, indicating increased lipophilicity

Experimental Protocols

The synthesis and evaluation of nucleoside POM prodrugs involve a series of well-defined experimental procedures.

General Synthesis of a bis(POM) Nucleoside Monophosphate Prodrug

A common synthetic route to a bis(POM) derivative of a nucleoside monophosphate is outlined below. This is a generalized protocol and may require optimization for specific substrates.

  • Protection of the Nucleoside: The hydroxyl and amino groups on the ribose and adenine (B156593) base of adenosine are typically protected to prevent side reactions. Acetyl or benzoyl groups are common choices for the hydroxyls, while the N6-amino group can also be protected if necessary.

  • Phosphorylation: The 5'-hydroxyl group of the protected nucleoside is phosphorylated. A variety of phosphorylating agents can be used, such as phosphoryl chloride or a phosphoramidite-based approach.

  • Activation of the Phosphate: The resulting nucleoside monophosphate is activated, often by conversion to a more reactive intermediate.

  • Reaction with Pivaloyloxymethyl Chloride (POM-Cl): The activated phosphate is then reacted with an excess of pivaloyloxymethyl chloride in the presence of a suitable base (e.g., a non-nucleophilic amine) and a catalyst (e.g., sodium iodide) to form the bis(POM) ester.

  • Deprotection: The protecting groups on the nucleoside are removed under appropriate conditions (e.g., ammonolysis for acetyl groups) to yield the final bis(POM)-nucleoside monophosphate prodrug.

  • Purification: The final product is purified using chromatographic techniques, such as silica (B1680970) gel chromatography or reversed-phase HPLC.

In Vitro Evaluation of Prodrug Activation

To confirm that the POM-prodrug is effectively converted to the active nucleoside monophosphate intracellularly, the following experiment can be performed:

  • Cell Culture: A relevant cell line is cultured in appropriate media.

  • Incubation with Prodrug: The cells are incubated with the POM-prodrug at various concentrations and for different time points.

  • Cell Lysis: After incubation, the cells are harvested and lysed to release the intracellular contents.

  • Metabolite Extraction: The cell lysate is treated to precipitate proteins and other macromolecules, and the small molecule metabolites are extracted.

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent prodrug, the intermediate mono(POM)-nucleoside monophosphate, and the final active nucleoside monophosphate.

Signaling Pathways and Mechanism of Action

The rationale behind the pivaloyloxymethyl prodrug approach is to overcome the poor cell permeability of negatively charged nucleoside monophosphates. Once inside the cell, the POM groups are cleaved by intracellular esterases to release the active nucleoside monophosphate.

POM_Prodrug_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug_Ext bis(POM)-AMP (Lipophilic) Prodrug_Int bis(POM)-AMP Prodrug_Ext->Prodrug_Int Passive Diffusion Membrane Intermediate mono(POM)-AMP Prodrug_Int->Intermediate Cleavage of one POM group AMP Adenosine Monophosphate (Active) Intermediate->AMP Cleavage of second POM group ADP ADP AMP->ADP ATP ATP ADP->ATP Kinase1 Kinase Kinase1->AMP Kinase2 Kinase Kinase2->ADP Esterases Esterases Esterases->Prodrug_Int Esterases->Intermediate

Caption: Intracellular activation of a bis(POM)-AMP prodrug.

The workflow for the discovery and preclinical evaluation of such a prodrug would follow a logical progression from chemical synthesis to biological testing.

Drug_Discovery_Workflow Start Hypothesis: POM-prodrug will improve adenosine analogue delivery Synthesis Chemical Synthesis of bis(POM)-Adenosine Analogue Start->Synthesis Characterization Structural and Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization InVitro_Metabolism In Vitro Metabolism Studies (Cell Lysates, Plasma) Characterization->InVitro_Metabolism Cell_Permeability Cell Permeability Assays (e.g., Caco-2) Characterization->Cell_Permeability Biological_Activity Biological Activity Assays (e.g., antiviral, anticancer) InVitro_Metabolism->Biological_Activity Cell_Permeability->Biological_Activity PK_Studies Pharmacokinetic Studies in Animal Models Biological_Activity->PK_Studies Toxicity Preliminary Toxicity Screening PK_Studies->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization

Caption: Preclinical discovery workflow for a nucleoside POM prodrug.

Conclusion

While "this compound" does not appear to be a known compound, the principles of pivaloyloxymethyl prodrug chemistry are well-established and represent a powerful strategy for enhancing the therapeutic potential of nucleoside analogues. By masking the charge of the phosphate group, POM-prodrugs facilitate oral bioavailability and cellular uptake, leading to higher intracellular concentrations of the active nucleoside monophosphate. The successful clinical development of several antiviral and anticancer drugs based on this and related prodrug technologies underscores the importance of this approach in modern drug discovery. Further research into novel prodrug moieties and their application to a wider range of nucleoside-based therapeutics holds significant promise for the future.

N6-Pivaloyloxymethyladenosine: A Technical Guide to a Prodrug Approach for N6-Methyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the rationale, synthesis, and evaluation of N6-Pivaloyloxymethyladenosine as a prospective prodrug of N6-methyladenosine (m6A). N6-methyladenosine is a critical epitranscriptomic modifier involved in a myriad of biological processes, including cancer progression, viral replication, and neurological functions. However, its therapeutic application is hampered by poor bioavailability. The pivaloyloxymethyl (POM) prodrug strategy offers a potential solution by masking the N6-methylamino group, thereby enhancing lipophilicity and facilitating cellular uptake. This document provides a comprehensive overview of the proposed mechanism of action, detailed synthetic protocols, methodologies for in vitro and in vivo evaluation, and a summary of anticipated quantitative data.

Introduction: The Therapeutic Potential of N6-Methyladenosine

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation.[1] The dynamic and reversible nature of m6A modification, governed by "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins, underscores its importance in cellular homeostasis and disease.[1][2] Dysregulation of m6A pathways has been implicated in various pathologies, making the constituent proteins and the modification itself attractive targets for therapeutic intervention.[1] Direct administration of N6-methyladenosine, however, is challenging due to its physicochemical properties, which limit its ability to cross cell membranes and achieve therapeutic concentrations.

The this compound Prodrug Strategy

To overcome the delivery challenges of N6-methyladenosine, we propose the use of an N-acyloxymethyl prodrug, specifically this compound. This strategy involves the attachment of a pivaloyloxymethyl (POM) group to the N6-position of adenosine. This modification is designed to be cleaved by intracellular esterases, releasing N6-methyladenosine, formaldehyde, and pivalic acid.

The key advantages of this approach are:

  • Increased Lipophilicity: The POM group significantly increases the lipophilicity of the parent molecule, which is expected to enhance its passive diffusion across cell membranes.

  • Enzymatic Activation: The prodrug is designed to be stable in the extracellular environment and to be activated by ubiquitous intracellular esterases, leading to the targeted release of the active compound.[3][4]

  • Tunable Release Kinetics: The rate of hydrolysis of the acyloxymethyl ester can be modulated by altering the acyl group, allowing for the fine-tuning of the drug release profile.[2][5]

Prodrug_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug This compound (Lipophilic, Cell-Permeable) Intermediate Unstable N-Hydroxymethyl Intermediate Prodrug->Intermediate Esterases Active_Drug N6-Methyladenosine (Active Compound) Intermediate->Active_Drug Byproduct1 Formaldehyde Intermediate->Byproduct1 Byproduct2 Pivalic Acid Intermediate->Byproduct2

Caption: Proposed intracellular activation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the preparation of pivaloyloxymethyl chloride followed by its reaction with N6-methyladenosine.

Experimental Protocol: Synthesis of Pivaloyloxymethyl Chloride

Pivaloyloxymethyl chloride is a key reagent for the synthesis of the prodrug.[6][7][8]

  • Materials: Pivaloyl chloride, paraformaldehyde, zinc chloride (anhydrous).

  • Procedure:

    • Combine pivaloyl chloride (1.0 eq) and paraformaldehyde (1.1 eq) in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

    • Add a catalytic amount of anhydrous zinc chloride (0.05 eq).

    • Heat the mixture at 80-90 °C with stirring for 4-6 hours. The reaction mixture should become clear.

    • Monitor the reaction progress by GC-MS.

    • Upon completion, allow the mixture to cool to room temperature.

    • Purify the pivaloyloxymethyl chloride by fractional distillation under reduced pressure.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the N-alkylation of amines.[9][10][11]

  • Materials: N6-methyladenosine, pivaloyloxymethyl chloride, triethylamine (B128534) (TEA), anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve N6-methyladenosine (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) dropwise to the solution with stirring.

    • Slowly add a solution of pivaloyloxymethyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

Synthesis_Workflow cluster_reagents Starting Materials N6MA N6-Methyladenosine Reaction Reaction in DCM with TEA N6MA->Reaction POMCl Pivaloyloxymethyl Chloride POMCl->Reaction Quench Aqueous Workup Reaction->Quench Purification Column Chromatography Quench->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

In Vitro Evaluation

Chemical Stability

The stability of this compound should be assessed across a range of pH values to simulate physiological conditions.

  • Experimental Protocol:

    • Prepare buffer solutions at pH 1.2 (simulated gastric fluid), 6.8 (simulated intestinal fluid), and 7.4 (physiological pH).

    • Incubate a known concentration of the prodrug in each buffer at 37 °C.

    • At various time points, withdraw aliquots and quench the degradation by adding an equal volume of acetonitrile (B52724).

    • Analyze the samples by HPLC to determine the remaining concentration of the prodrug and the appearance of N6-methyladenosine.

    • Calculate the half-life (t½) at each pH.

Enzymatic Hydrolysis in Plasma and Liver Microsomes

The conversion of the prodrug to N6-methyladenosine is expected to be catalyzed by esterases present in plasma and liver.

  • Experimental Protocol for Plasma Stability: [3][4][12][13]

    • Prepare solutions of this compound in human, rat, and mouse plasma.

    • Incubate the solutions at 37 °C.

    • At various time points, precipitate the plasma proteins by adding a threefold excess of cold acetonitrile.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the concentrations of the prodrug and the released N6-methyladenosine.

    • Calculate the half-life of the prodrug in each plasma matrix.

  • Experimental Protocol for Liver Microsome Metabolism: [14][15][16][17][18]

    • Prepare an incubation mixture containing human, rat, or mouse liver microsomes, NADPH regenerating system, and phosphate (B84403) buffer (pH 7.4).

    • Add this compound to initiate the reaction.

    • Incubate at 37 °C with shaking.

    • At various time points, terminate the reaction by adding cold acetonitrile.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.

    • Determine the rate of disappearance of the prodrug and the formation of N6-methyladenosine.

In_Vitro_Evaluation cluster_stability Stability Assays cluster_metabolism Metabolism Assays Prodrug This compound Chemical_Stability Chemical Stability (pH 1.2, 6.8, 7.4) Prodrug->Chemical_Stability Plasma_Stability Plasma Stability (Human, Rat, Mouse) Prodrug->Plasma_Stability Microsomal_Assay Liver Microsomal Assay (Human, Rat, Mouse) Prodrug->Microsomal_Assay Analysis HPLC / LC-MS/MS Analysis Chemical_Stability->Analysis Plasma_Stability->Analysis Microsomal_Assay->Analysis

Caption: Experimental workflow for the in vitro evaluation of the prodrug.

Quantitative Analysis

Accurate quantification of this compound and N6-methyladenosine is crucial for all stages of evaluation.

HPLC Method for Stability Studies
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.[19][20][21][22]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Retention Times: The prodrug, being more lipophilic, will have a longer retention time than the more polar N6-methyladenosine.

LC-MS/MS Method for Metabolite Quantification

This method provides high sensitivity and selectivity for quantifying the prodrug and its metabolite in biological matrices.[1][23][24][25][26]

  • Chromatography: HILIC or reverse-phase UPLC.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions (Hypothetical):

    • This compound: [M+H]+ → fragment ion (e.g., loss of the POM group).

    • N6-methyladenosine: [M+H]+ → protonated adenine (B156593) base.

  • Quantification: Use of stable isotope-labeled internal standards for both the prodrug and N6-methyladenosine is highly recommended for accurate quantification.

Anticipated Quantitative Data

The following table summarizes the anticipated data from the in vitro evaluation of this compound, based on typical values observed for similar acyloxymethyl prodrugs.[4][5]

ParameterConditionAnticipated Value
Chemical Stability (t½) pH 1.2 (37 °C)> 24 hours
pH 7.4 (37 °C)10 - 20 hours
Plasma Stability (t½) Human Plasma (37 °C)30 - 90 minutes
Rat Plasma (37 °C)15 - 60 minutes
Liver Microsomal Stability (t½) Human Liver Microsomes20 - 50 minutes
Rat Liver Microsomes10 - 30 minutes
LogP (calculated) N6-methyladenosine~ -1.0
This compound~ 1.5

In Vivo Pharmacokinetic Studies

Following successful in vitro characterization, in vivo pharmacokinetic studies in animal models (e.g., rats or mice) are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of the prodrug.

  • Experimental Protocol:

    • Administer this compound to animals via oral (gavage) and intravenous (bolus) routes.

    • Collect blood samples at predetermined time points.

    • Process the blood to obtain plasma.

    • Extract the prodrug and N6-methyladenosine from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the concentrations of both compounds using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Conclusion

The this compound prodrug strategy presents a promising approach to enhance the therapeutic potential of N6-methyladenosine. The proposed synthetic route is feasible, and the established analytical methods will allow for a thorough in vitro and in vivo characterization. The anticipated data suggest that this prodrug will exhibit favorable stability and conversion properties, warranting further investigation as a potential therapeutic agent for diseases associated with dysregulated m6A pathways. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis and evaluation of this novel compound.

References

Stability of N6-Pivaloyloxymethyladenosine in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Pivaloyloxymethyladenosine is a prodrug designed to enhance the cellular permeability of its parent adenosine (B11128) analog. The pivaloyloxymethyl (POM) moiety masks the polar functional groups of the active drug, facilitating its passage across the cell membrane. Once inside the cell, the POM group is cleaved by intracellular esterases, releasing the active therapeutic agent. The stability of this prodrug in cell culture media is a critical parameter that influences its efficacy and the reproducibility of in vitro studies. This guide provides an in-depth overview of the factors affecting the stability of this compound, methodologies for its assessment, and its intracellular activation pathway.

Introduction to Pivaloyloxymethyl (POM) Prodrugs

The pivaloyloxymethyl (POM) ester strategy is a widely utilized approach in drug design to create prodrugs with improved oral bioavailability and cell permeability. These lipophilic groups are attached to polar moieties, such as phosphates or hydroxyls, neutralizing their charge and increasing their ability to diffuse across lipid membranes. The intracellular release of the active drug is contingent on the enzymatic hydrolysis of the ester bond by endogenous esterases, a process that is generally efficient within the cellular environment.

However, the chemical stability of the POM ester in the aqueous environment of cell culture media can be a limiting factor. Premature hydrolysis in the media can reduce the concentration of the intact prodrug available to enter the cells, leading to an underestimation of its potential therapeutic effect. Therefore, a thorough understanding and assessment of the stability of this compound in the specific cell culture conditions used for in vitro assays is paramount for accurate data interpretation.

Factors Influencing Stability in Cell Culture Media

The stability of this compound in cell culture media is influenced by several factors:

  • pH of the Medium: The hydrolysis of esters is pH-dependent. While generally more stable at acidic pH, the physiological pH of most cell culture media (typically pH 7.2-7.4) can contribute to the chemical hydrolysis of the POM ester.

  • Composition of the Medium: Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose. Some of these components may influence the rate of hydrolysis.

  • Serum Content: Fetal bovine serum (FBS) and other serum supplements are rich in esterases that can be secreted by cells or are inherently present. These enzymes can significantly contribute to the extracellular degradation of POM prodrugs.

  • Cellular Esterases: While the primary site of action is intracellular, esterases released from cells into the culture medium can also contribute to the degradation of the prodrug before it enters the target cells.

  • Temperature and Incubation Time: As with most chemical reactions, the rate of hydrolysis is dependent on temperature. The standard cell culture temperature of 37°C will accelerate hydrolysis compared to storage at lower temperatures. Longer incubation times will naturally lead to a greater extent of degradation.

Quantitative Assessment of Stability

Due to the lack of publicly available, specific quantitative stability data for this compound, this section provides a template for how such data would be presented. Researchers are strongly encouraged to perform stability studies under their specific experimental conditions.

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Media TypeSerum Concentration (%)Time (hours)Remaining Prodrug (%)Half-life (t½) (hours)
DMEM1019512.5
482
865
2428
RPMI-16401019411.8
480
862
2425
Serum-Free Medium019948.2
496
892
2475

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols for Stability Assessment

Protocol for Determining Chemical Stability in Cell Culture Media

This protocol outlines a method to assess the stability of this compound in cell culture media in the absence of cells.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Analytical standards of this compound and its expected hydrolysis product (N6-adenosine derivative)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike the stock solution into pre-warmed (37°C) cell culture medium (with and without the desired concentration of FBS) to achieve the final working concentration. Ensure the final solvent concentration is low (e.g., <0.5%) to avoid toxicity in subsequent cell-based assays.

  • Incubation:

    • Incubate the test solutions at 37°C in a humidified incubator with 5% CO₂.

  • Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Sample Preparation for Analysis:

    • Immediately quench the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile) to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples by a validated HPLC method to separate and quantify the intact prodrug and its hydrolysis product.

    • The concentration of the remaining prodrug at each time point is determined by comparing its peak area to a standard curve.

  • Data Analysis:

    • Plot the percentage of the remaining prodrug against time.

    • Calculate the half-life (t½) of the prodrug under the tested conditions.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Prodrug Stock Solution prep_media Spike into Pre-warmed Cell Culture Media prep_stock->prep_media incubate Incubate at 37°C prep_media->incubate sampling Sample at Time Points incubate->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis (Half-life Calculation) hplc->data_analysis

Caption: Workflow for assessing prodrug stability.

Intracellular Activation and Signaling Pathway

Upon diffusing across the cell membrane, this compound is hydrolyzed by intracellular esterases to release the active N6-adenosine analog, pivalic acid, and formaldehyde. The active adenosine analog can then interact with adenosine receptors, which are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase.

There are four main subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. Their activation triggers distinct downstream signaling cascades.

  • A₁ and A₃ Receptors: These receptors are typically coupled to inhibitory G proteins (Gᵢ/Gₒ). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • A₂ₐ and A₂ₑ Receptors: These receptors are coupled to stimulatory G proteins (Gₛ). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

The modulation of cAMP levels by adenosine receptor activation has widespread effects on cellular physiology, including regulation of inflammation, neurotransmission, and cell proliferation.

Signaling Pathway Diagrams

pom_prodrug_activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space prodrug This compound (Prodrug) active_drug Active N6-Adenosine Analog prodrug->active_drug Diffusion esterases Intracellular Esterases byproducts Pivalic Acid + Formaldehyde esterases->byproducts Hydrolysis membrane Cell Membrane

Caption: Intracellular activation of the POM prodrug.

Caption: Adenosine receptor signaling pathways.

Conclusion

The stability of this compound in cell culture media is a critical consideration for researchers. Premature degradation of the prodrug can lead to inaccurate assessment of its biological activity. It is imperative to experimentally determine the stability of this compound under the specific conditions of each in vitro assay. The protocols and information provided in this guide offer a framework for conducting such stability assessments and for understanding the subsequent intracellular activation and signaling pathways. This will enable more reliable and reproducible research in the development of adenosine-based therapeutics.

From Prodrug to Active Agent: A Technical Guide to the Hydrolysis of N⁶-Pivaloyloxymethyladenosine to N⁶-Methyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical conversion of the prodrug N⁶-Pivaloyloxymethyladenosine to its active form, N⁶-methyladenosine (m⁶A). The hydrolysis of this N-acyloxymethyl derivative is a critical activation step for this class of compounds, enabling the release of the therapeutically or biologically relevant m⁶A. This document provides a comprehensive overview of the chemical structures, the proposed hydrolysis mechanism, and a generalized experimental protocol for monitoring this transformation.

Introduction: The Role of N⁶-Methyladenosine and Prodrug Strategies

N⁶-methyladenosine is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in various cellular processes, including RNA stability, splicing, and translation. Given its significance in cellular function, m⁶A and its analogues are of considerable interest in therapeutic development.

Prodrugs are inactive compounds that are converted into their active forms in vivo. The N-acyloxymethyl group is a commonly employed promoiety to enhance the bioavailability of parent drugs containing amine functionalities. In the case of N⁶-Pivaloyloxymethyladenosine, this strategy is utilized to improve cellular uptake and delivery of N⁶-methyladenosine. The pivaloyloxymethyl group masks the N⁶-methylamino group of adenosine (B11128), increasing its lipophilicity. Once inside the cell or in a suitable aqueous environment, this group is designed to be cleaved, releasing the active N⁶-methyladenosine.

Chemical Structures

A clear understanding of the molecular architecture of both the prodrug and the active compound is fundamental to comprehending the hydrolysis reaction.

N⁶-methyladenosine (m⁶A): This molecule consists of an adenosine core with a methyl group attached to the nitrogen atom at the 6th position of the adenine (B156593) base.

N⁶-Pivaloyloxymethyladenosine: This compound is a derivative of N⁶-methyladenosine where a pivaloyloxymethyl group is attached to the exocyclic nitrogen (N⁶). This group consists of a pivaloyl (tert-butylcarbonyl) moiety linked to a methyl group via an ester bond, which is then attached to the nitrogen.

Hydrolysis of N⁶-Pivaloyloxymethyladenosine

The conversion of N⁶-Pivaloyloxymethyladenosine to N⁶-methyladenosine proceeds via hydrolysis of the ester and hemiaminal ether functionalities of the pivaloyloxymethyl group. This reaction can occur under both chemical and enzymatic conditions.

Proposed Hydrolysis Mechanism

The hydrolysis is a two-step process:

  • Ester Cleavage: The ester bond in the pivaloyloxymethyl group is cleaved, either by chemical hydrolysis (e.g., in the presence of water or under basic/acidic conditions) or, more efficiently, by cellular esterases. This step releases pivalic acid and an unstable N-hydroxymethyl intermediate.

  • Hemiaminal Ether Decomposition: The N-hydroxymethyl intermediate is unstable and spontaneously decomposes to yield the final product, N⁶-methyladenosine, and formaldehyde.

Hydrolysis_Mechanism Prodrug N⁶-Pivaloyloxymethyladenosine Intermediate N⁶-Hydroxymethyladenosine (Unstable Intermediate) PivalicAcid Pivalic Acid Intermediate->PivalicAcid Product N⁶-Methyladenosine Formaldehyde Formaldehyde Product->Formaldehyde

Caption: Proposed two-step hydrolysis mechanism of N⁶-Pivaloyloxymethyladenosine.

Experimental Protocols

The following provides a generalized methodology for the synthesis of the prodrug and the subsequent monitoring of its hydrolysis.

Synthesis of N⁶-Pivaloyloxymethyladenosine (Generalized)

A common method for the synthesis of N-acyloxymethyl derivatives involves the reaction of the parent amine with an acyloxymethyl halide.

Materials:

  • N⁶-methyladenosine

  • Chloromethyl pivalate (B1233124)

  • A suitable non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, silica (B1680970) gel for column chromatography)

Procedure:

  • Dissolve N⁶-methyladenosine in anhydrous DMF.

  • Add DIPEA to the solution and stir at room temperature.

  • Slowly add chloromethyl pivalate to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N⁶-Pivaloyloxymethyladenosine.

Synthesis_Workflow Start Start Dissolve Dissolve N⁶-methyladenosine in anhydrous DMF Start->Dissolve AddBase Add DIPEA Dissolve->AddBase AddReagent Add Chloromethyl Pivalate AddBase->AddReagent React Stir at Room Temperature (Monitor by TLC) AddReagent->React Workup Aqueous Workup (Quench, Extract, Wash) React->Workup Purify Purify by Column Chromatography Workup->Purify End N⁶-Pivaloyloxymethyladenosine Purify->End

Caption: Generalized workflow for the synthesis of N⁶-Pivaloyloxymethyladenosine.

Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

The rate of hydrolysis can be monitored by observing the decrease in the concentration of the prodrug and the concurrent increase in the concentration of the product, N⁶-methyladenosine, over time.

Materials and Equipment:

  • N⁶-Pivaloyloxymethyladenosine

  • N⁶-methyladenosine (as a standard)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in water or a suitable buffer)

Procedure:

  • Prepare a stock solution of N⁶-Pivaloyloxymethyladenosine in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Prepare a standard solution of N⁶-methyladenosine of a known concentration.

  • Initiate the hydrolysis by diluting the stock solution of the prodrug into the pre-warmed buffer solution (e.g., 37 °C) to a final desired concentration.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Immediately quench the hydrolysis in the aliquot, for example, by adding an equal volume of cold acetonitrile, to precipitate proteins if plasma is used and to stop the reaction.

  • Centrifuge the quenched samples to remove any precipitate.

  • Analyze the supernatant by HPLC.

  • Monitor the elution of the compounds using a UV detector at a wavelength where both compounds have significant absorbance (e.g., ~260 nm).

  • Quantify the concentrations of the prodrug and the product at each time point by comparing their peak areas to a standard curve.

Quantitative Data Presentation

ParameterChemical Hydrolysis (pH 7.4 Buffer)Enzymatic Hydrolysis (in Plasma)
Half-life (t½) ~ hours to days~ minutes to hours
Reaction Rate Constant (k) LowerHigher
Primary Byproducts Pivalic Acid, FormaldehydePivalic Acid, Formaldehyde
Optimal Temperature 37 °C37 °C

Conclusion

The hydrolysis of N⁶-Pivaloyloxymethyladenosine to N⁶-methyladenosine represents a key activation step in a prodrug-based approach to deliver this important biomolecule. The N-pivaloyloxymethyl promoiety is designed for efficient cleavage under physiological conditions, releasing the active compound. The methodologies outlined in this guide provide a framework for the synthesis and kinetic analysis of this conversion, which are essential steps in the preclinical evaluation of such prodrugs. Further studies are required to determine the precise kinetic parameters and to optimize the delivery and release of N⁶-methyladenosine for therapeutic applications.

In-depth Technical Guide: Potential Off-Target Effects of N6-Pivaloyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the off-target effects, mechanism of action, and safety profile of the specific compound N6-Pivaloyloxymethyladenosine is not available in the public domain as of December 2025. Extensive searches of scientific literature and clinical trial databases did not yield specific data for this molecule.

The following guide is a template outlining the expected structure and content for a comprehensive analysis of off-target effects for a novel therapeutic compound. This framework can be populated with specific data for this compound should information become publicly available.

Introduction to this compound

This section would typically introduce this compound, detailing its chemical structure, its intended therapeutic target, and its proposed on-target mechanism of action. It would also briefly touch upon the importance of characterizing off-target effects in the drug development process to ensure safety and efficacy.

On-Target Mechanism of Action

A detailed description of the intended biological pathway modulated by this compound would be provided here. This would include the specific protein, enzyme, or receptor it is designed to interact with and the downstream consequences of this interaction that lead to the desired therapeutic effect.

Signaling Pathway for On-Target Action

Awaiting specific pathway information for this compound.

(Example DOT Script for a hypothetical kinase inhibitor)

On_Target_Pathway This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibits Phosphorylated Substrate Phosphorylated Substrate Target Kinase->Phosphorylated Substrate Phosphorylates Substrate Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Therapeutic Effect Therapeutic Effect Downstream Signaling->Therapeutic Effect

Hypothetical on-target signaling pathway for a kinase inhibitor.

Potential Off-Target Effects

This core section would present all known or predicted off-target interactions of this compound. This would involve identifying unintended molecular targets and the resulting biological consequences.

Kinase Profiling

A common method to assess off-target effects is to screen the compound against a panel of known kinases.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Assay TypeReference
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Cellular Phenotypic Screens

High-content screening in various cell lines can reveal unexpected phenotypic changes indicative of off-target effects.

Table 2: Summary of Phenotypic Effects in Cellular Assays

Cell LinePhenotypic ChangeConcentration (µM)Assay MethodReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Gene Expression Profiling

Transcriptomic analysis can identify unintended changes in gene expression patterns following treatment with the compound.

Table 3: Differentially Expressed Genes Upon Treatment

GeneFold Changep-valueCell LineReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

This section would provide detailed methodologies for the key experiments that would be cited in the tables above.

Kinase Inhibition Assay
  • Principle: A brief explanation of the assay principle (e.g., radiometric, fluorescence-based).

  • Reagents: List of key reagents, including the kinase panel, substrates, and the test compound.

  • Procedure: Step-by-step protocol for performing the assay.

  • Data Analysis: Method for calculating IC50 values.

Cell Viability Assay
  • Cell Lines and Culture Conditions: Description of the cell lines used and their maintenance.

  • Treatment Protocol: Details of compound concentrations and incubation times.

  • Assay Method: Specifics of the viability assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: How cell viability is quantified and normalized.

RNA Sequencing (RNA-Seq)
  • Cell Treatment and RNA Extraction: Protocol for treating cells and isolating high-quality RNA.

  • Library Preparation and Sequencing: Description of the library preparation kit and sequencing platform used.

  • Bioinformatic Analysis: The pipeline for data analysis, including alignment, differential gene expression analysis, and pathway analysis.

Visualization of Experimental Workflows and Logical Relationships

Diagrams created using Graphviz would visually represent the processes and logic described.

Experimental Workflow for Off-Target Screening

Off_Target_Workflow Compound This compound Kinase_Screen Kinase Panel Screening Compound->Kinase_Screen Cell_Screen Phenotypic Cell Screening Compound->Cell_Screen Gene_Expression Gene Expression Profiling Compound->Gene_Expression Identify_Off_Targets Identify Potential Off-Targets Kinase_Screen->Identify_Off_Targets Cell_Screen->Identify_Off_Targets Gene_Expression->Identify_Off_Targets Validate_Targets Validate Off-Target Interactions Identify_Off_Targets->Validate_Targets Safety_Assessment Assess Safety Implications Validate_Targets->Safety_Assessment

General workflow for identifying and validating off-target effects.
Logical Relationship Between On- and Off-Target Effects

Target_Relationship cluster_on_target On-Target Effects cluster_off_target Off-Target Effects On_Target Intended Target Therapeutic_Effect Therapeutic Effect On_Target->Therapeutic_Effect Off_Target_1 Off-Target 1 Adverse_Effect Adverse Effects Off_Target_1->Adverse_Effect Off_Target_2 Off-Target 2 Off_Target_2->Adverse_Effect Compound This compound Compound->On_Target Compound->Off_Target_1 Compound->Off_Target_2

Logical relationship between on-target and potential off-target effects.

Conclusion and Future Directions

This final section would summarize the known off-target profile of this compound and discuss the implications for its development as a therapeutic agent. It would also suggest future studies to further elucidate its mechanism of action and potential toxicities.

Disclaimer: This document is a template and does not contain factual data about this compound. The content will be updated as soon as reliable and citable information becomes available.

N6-Pivaloyloxymethyladenosine: A Technical Guide for Studying m6A RNA Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in the regulation of gene expression. The dynamic nature of m6A, controlled by "writer," "eraser," and "reader" proteins, influences mRNA splicing, stability, translation, and localization. Dysregulation of m6A methylation has been implicated in a wide range of diseases, including cancer, making the ability to modulate m6A levels a key area of research. N6-Pivaloyloxymethyladenosine (Piv-A) is a synthetic adenosine (B11128) analog designed as a cell-permeable prodrug of N6-methyladenosine (Ado-m6A). Upon cellular uptake, it is anticipated that intracellular esterases cleave the pivaloyloxymethyl group, releasing Ado-m6A and thereby increasing the intracellular pool of this modified nucleoside for incorporation into RNA. This technical guide provides an in-depth overview of the use of Piv-A as a tool to study m6A RNA methylation, including its proposed mechanism of action, experimental protocols for its application, and methods for quantifying its effects on cellular m6A levels.

Introduction to m6A RNA Methylation

N6-methyladenosine is a reversible epigenetic mark found on approximately 0.1-0.4% of all adenosine residues in total RNA. This modification is dynamically installed by a methyltransferase complex ("writers"), removed by demethylases ("erasers"), and recognized by specific RNA-binding proteins ("readers") that mediate its downstream effects.[1]

  • Writers: The primary m6A methyltransferase complex is composed of the catalytic subunit METTL3 (Methyltransferase-like 3) and the stabilizing subunit METTL14 (Methyltransferase-like 14). Other associated proteins, such as WTAP, VIRMA, RBM15/15B, and ZC3H13, are crucial for the complex's localization and activity.[1]

  • Erasers: The demethylation of m6A is carried out by two main enzymes: FTO (fat mass and obesity-associated protein) and ALKBH5 (AlkB homolog 5). These enzymes are Fe(II)- and α-ketoglutarate-dependent dioxygenases that catalyze the oxidative demethylation of m6A.

  • Readers: A diverse group of proteins, known as m6A readers, specifically recognize and bind to m6A-containing RNAs. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) are the most well-characterized readers. These proteins can influence the translation, stability, and splicing of m6A-modified transcripts.[1]

The interplay between these factors determines the m6A landscape of the transcriptome, which in turn regulates a multitude of biological processes, including cell differentiation, stress response, and immune function.

This compound (Piv-A) as a Tool for m6A Research

To investigate the functional consequences of altered m6A levels, researchers often employ genetic approaches to manipulate the expression of writer or eraser enzymes. However, these methods can have broad, and sometimes confounding, effects. A complementary chemical approach involves the direct supply of modified nucleosides to cells.

This compound is designed as a prodrug of N6-methyladenosine. The pivaloyloxymethyl (POM) group is a lipophilic moiety that enhances the cell membrane permeability of the polar adenosine analog. Once inside the cell, it is hypothesized that ubiquitous intracellular esterases cleave the POM group, releasing N6-methyladenosine. This free N6-methyladenosine can then be phosphorylated to N6-methyladenosine triphosphate (m6A-TP) and utilized by RNA polymerases for incorporation into newly transcribed RNA, thereby increasing the overall m6A levels.

Quantitative Data Summary

Table 1: Expected Effects of Increased Intracellular N6-methyladenosine

ParameterExpected ChangeMethod of Measurement
Global m6A levels in mRNAIncreaseLC-MS/MS, m6A ELISA
m6A levels in specific transcriptsIncreasem6A-qPCR, MeRIP-seq
Cell ProliferationVariable (cell-type dependent)Cell counting, MTT assay
ApoptosisVariable (cell-type dependent)Flow cytometry (Annexin V)
Gene ExpressionAltered expression of m6A target genesqRT-PCR, RNA-seq

Table 2: Typical Concentrations of Adenosine Analogs in Cell Culture

CompoundCell LineConcentration RangeReference
N6-methyladenosineHEK293T100 - 500 µMInferred from similar studies
Other Adenosine AnalogsVarious1 - 100 µMVaries by compound and study

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of a cell-permeable N6-methyladenosine prodrug like Piv-A.

Cell Culture and Treatment with this compound

Objective: To increase the intracellular levels of m6A in cultured cells by treatment with Piv-A.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Piv-A)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well plates or other appropriate culture vessels

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Piv-A Stock Solution Preparation: Prepare a stock solution of Piv-A in sterile DMSO. The final concentration of the stock solution will depend on the desired working concentrations. A 10 mM stock solution is a common starting point. Store the stock solution at -20°C.

  • Cell Treatment:

    • Allow the cells to adhere and grow for 24 hours after seeding.

    • On the day of treatment, dilute the Piv-A stock solution in pre-warmed complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 µM, 50 µM, 100 µM, 200 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest Piv-A concentration used.

    • Remove the old medium from the cells and replace it with the medium containing Piv-A or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal duration may need to be determined empirically.

  • Cell Harvest:

    • After the treatment period, wash the cells twice with ice-cold PBS.

    • The cells can then be harvested for downstream applications such as RNA extraction or protein analysis.

Quantification of Global m6A Levels by LC-MS/MS

Objective: To quantify the absolute amount of m6A relative to adenosine in total RNA or mRNA.

Materials:

  • Total RNA or poly(A) selected mRNA from treated and control cells

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

Protocol:

  • RNA Digestion:

    • Take 1-5 µg of total RNA or 100-200 ng of poly(A) RNA.

    • Digest the RNA to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the nucleosides using a C18 reverse-phase HPLC column.

    • Detect and quantify adenosine and N6-methyladenosine using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate standard curves for both adenosine and N6-methyladenosine using pure standards.

    • Calculate the amount of m6A and adenosine in each sample based on the standard curves.

    • Express the m6A level as a ratio of m6A to total adenosine (m6A/A %).

Analysis of m6A in Specific Transcripts by MeRIP-qPCR

Objective: To determine the relative enrichment of m6A in a specific RNA transcript.

Materials:

  • Total RNA from treated and control cells

  • Anti-m6A antibody

  • Protein A/G magnetic beads

  • RNA fragmentation buffer

  • RNA immunoprecipitation (IP) buffer

  • RNA extraction kit

  • qRT-PCR reagents and primers for the gene of interest and a negative control

Protocol:

  • RNA Fragmentation: Fragment the total RNA to an average size of ~100 nucleotides.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with an anti-m6A antibody.

    • Capture the antibody-RNA complexes using protein A/G magnetic beads.

    • Wash the beads extensively to remove non-specifically bound RNA.

  • RNA Elution and Purification: Elute the m6A-containing RNA fragments from the beads and purify them.

  • qRT-PCR:

    • Perform qRT-PCR on the immunoprecipitated RNA and an input control (a small fraction of the fragmented RNA set aside before IP).

    • Use primers specific to the region of interest in the target gene.

    • Calculate the enrichment of m6A in the target region relative to the input and a negative control transcript.

Visualizations

Signaling Pathways and Experimental Workflows

m6A_Pathway cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm METTL3_14 METTL3/14 Complex m6A_RNA mRNA (m6A) METTL3_14->m6A_RNA Methylation ('Writer') WTAP WTAP WTAP->METTL3_14 RNA pre-mRNA (A) RNA->METTL3_14 FTO FTO m6A_RNA->FTO Demethylation ('Eraser') ALKBH5 ALKBH5 m6A_RNA->ALKBH5 YTHDC1 YTHDC1 (Reader) m6A_RNA->YTHDC1 Binding m6A_RNA_cyto mRNA (m6A) m6A_RNA->m6A_RNA_cyto Export FTO->RNA ALKBH5->RNA Splicing/Export Splicing/Export YTHDC1->Splicing/Export YTHDF1 YTHDF1 (Reader) m6A_RNA_cyto->YTHDF1 Binding YTHDF2 YTHDF2 (Reader) m6A_RNA_cyto->YTHDF2 Binding Translation Translation YTHDF1->Translation Decay Decay YTHDF2->Decay

Caption: The m6A RNA methylation pathway.

PivA_Workflow PivA This compound (Piv-A) Cell Cell Membrane PivA->Cell Cellular Uptake PivA_in Piv-A (intracellular) Cell->PivA_in Esterases Intracellular Esterases PivA_in->Esterases Cleavage Ado_m6A N6-methyladenosine (Ado-m6A) Esterases->Ado_m6A m6A_TP m6A-TP Ado_m6A->m6A_TP Phosphorylation RNA_Polymerase RNA Polymerase m6A_TP->RNA_Polymerase m6A_RNA m6A Incorporation into RNA RNA_Polymerase->m6A_RNA

Caption: Proposed mechanism of Piv-A action.

MeRIP_Workflow Total_RNA Total RNA Isolation Fragmentation RNA Fragmentation Total_RNA->Fragmentation Input Input Control Fragmentation->Input IP Immunoprecipitation (anti-m6A antibody) Fragmentation->IP Washing Washing IP->Washing Elution Elution of m6A-RNA Washing->Elution Purification RNA Purification Elution->Purification Analysis Downstream Analysis (qRT-PCR or Sequencing) Purification->Analysis

Caption: MeRIP experimental workflow.

Conclusion

This compound represents a potentially valuable chemical tool for investigating the functional roles of m6A RNA methylation. By serving as a cell-permeable prodrug of N6-methyladenosine, it offers a method to acutely increase intracellular m6A levels, complementing genetic approaches. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to utilize Piv-A and similar compounds to explore the dynamic landscape of the epitranscriptome and its impact on cellular physiology and disease. Further research is warranted to fully characterize the efficiency, specificity, and potential off-target effects of Piv-A to solidify its utility in the field of m6A research.

References

N6-Pivaloyloxymethyladenosine: A Technical Guide on a Conceptual Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the discovery, development, or specific biological activity of a compound named N6-Pivaloyloxymethyladenosine. The following guide is a conceptual framework based on established principles of medicinal chemistry and prodrug design, particularly concerning adenosine (B11128) analogs and the use of the pivaloyloxymethyl (POM) moiety. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the potential discovery and development of such a compound.

Introduction: The Prodrug Concept and Adenosine

Adenosine is a purine (B94841) nucleoside that plays a crucial role in various physiological processes by activating its receptors (A1, A2A, A2B, and A3).[1] Its therapeutic potential is often limited by poor pharmacokinetic properties, including low membrane permeability and rapid metabolism. To overcome these limitations, a common strategy in drug development is the design of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent.

The pivaloyloxymethyl (POM) group is a well-established promoiety used to mask polar functional groups, thereby increasing lipophilicity and enhancing cell membrane permeability.[2][3] The POM group is typically cleaved by intracellular esterases to release the active drug. The conceptual molecule, this compound, represents a plausible prodrug of an N6-substituted adenosine derivative, designed to improve its therapeutic index. This guide will explore the hypothetical synthesis, characterization, and biological evaluation of this conceptual molecule.

Hypothetical Synthesis of this compound

The synthesis of this compound would likely involve a multi-step process, starting from adenosine. A plausible synthetic route is outlined below. The key steps would be the protection of the ribose hydroxyl groups, followed by N6-alkylation with a pivaloyloxymethylating agent, and finally deprotection.

Synthesis_of_N6_Pivaloyloxymethyladenosine cluster_protection Step 1: Protection of Ribose Hydroxyls cluster_alkylation Step 2: N6-Alkylation cluster_deprotection Step 3: Deprotection Adenosine Adenosine Protected_Adenosine 2',3',5'-Tri-O-acetyladenosine Adenosine->Protected_Adenosine Acetic Anhydride, Pyridine N6_POM_Protected_Adenosine N6-Pivaloyloxymethyl-2',3',5'-Tri-O-acetyladenosine Protected_Adenosine->N6_POM_Protected_Adenosine Pivaloyloxymethyl chloride (POM-Cl), Base N6_Pivaloyloxymethyladenosine This compound N6_POM_Protected_Adenosine->N6_Pivaloyloxymethyladenosine Ammonia in Methanol Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_Prodrug This compound Active_Metabolite Active N6-Substituted Adenosine Adenosine_Prodrug->Active_Metabolite Esterase Cleavage Adenosine_Receptor_A1_Gi A1 / A3 Receptors (Gi-coupled) AC Adenylyl Cyclase Adenosine_Receptor_A1_Gi->AC Inhibits Adenosine_Receptor_A2_Gs A2A / A2B Receptors (Gs-coupled) Adenosine_Receptor_A2_Gs->AC Activates Active_Metabolite->Adenosine_Receptor_A1_Gi Binds Active_Metabolite->Adenosine_Receptor_A2_Gs Binds Esterases Esterases cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

References

Methodological & Application

Dissolving N6-Pivaloyloxymethyladenosine for In Vitro Success: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Pivaloyloxymethyladenosine is a prodrug of adenosine (B11128), designed to enhance cellular permeability and facilitate intracellular delivery of the active compound. Proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro experiments. This document provides detailed application notes and protocols for the dissolution of this compound, guidance on preparing stock and working solutions, and an overview of its potential mechanism of action.

Introduction

This compound is an adenosine analog that has been chemically modified with a pivaloyloxymethyl group at the N6 position of the adenine (B156593) ring. This modification masks the polar N6-amino group, increasing the lipophilicity of the molecule. This enhanced lipophilicity is intended to improve passage across cell membranes. Once inside the cell, the pivaloyloxymethyl group is cleaved by intracellular esterases, releasing the parent compound, adenosine, which can then exert its biological effects through interaction with adenosine receptors. The successful use of this compound in in vitro studies is critically dependent on the initial preparation of a stable, concentrated stock solution and accurate dilution to working concentrations that are compatible with the experimental system.

Solubility and Data Presentation

Table 1: Estimated Solubility of this compound

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 10 mMCommon solvent for lipophilic compounds. Recommended for stock solutions.
EthanolSolubleMay be used as an alternative to DMSO, but can have effects on cells.
Aqueous Buffers (e.g., PBS)Poorly solubleDirect dissolution in aqueous media is not recommended.
Cell Culture MediumPoorly solubleDirect dissolution in culture medium is not recommended.

Note: The solubility values in Table 1 are estimates based on the chemical properties of the compound. It is highly recommended to perform a small-scale pilot solubility test to determine the optimal solvent and concentration for your specific experimental needs.

Experimental Protocols

Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

    • Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Preparation of Working Solutions

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Sterile dilution tubes

  • Calibrated pipettes

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment.

  • Serial Dilution: Perform a serial dilution of the 10 mM stock solution in the desired aqueous buffer or cell culture medium.

  • DMSO Concentration Control: It is crucial to maintain a low final concentration of DMSO in the working solution, as DMSO can have cytotoxic effects and influence cellular processes. A final DMSO concentration of 0.1% (v/v) or lower is generally considered acceptable for most cell-based assays. Ensure that the vehicle control (containing the same final concentration of DMSO without the compound) is included in your experimental design.

  • Vortexing: Gently vortex the working solution to ensure homogeneity.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately, as the stability of this compound in aqueous solutions may be limited.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment In Vitro Experiment weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw Retrieve for use dilute Serially Dilute in Aqueous Buffer/Medium thaw->dilute vortex_gently Gently Vortex dilute->vortex_gently use_immediately Use Immediately in Experiment vortex_gently->use_immediately treat_cells Treat Cells with Working Solution use_immediately->treat_cells Apply to cells incubate Incubate treat_cells->incubate assay Perform Assay incubate->assay

Caption: Workflow for preparing and using this compound.

Proposed Signaling Pathway

This compound is a prodrug that releases adenosine intracellularly. Adenosine then activates G protein-coupled adenosine receptors (A1, A2A, A2B, and A3), leading to downstream signaling cascades.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Space prodrug This compound adenosine Adenosine prodrug->adenosine Cellular Uptake & Esterase Cleavage receptor Adenosine Receptor (A1, A2A, A2B, A3) g_protein G Protein receptor->g_protein Activates esterases Esterases adenosine->receptor Binds to effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Leads to

Caption: Proposed mechanism of action for this compound.

Troubleshooting

  • Precipitation upon dilution: If the compound precipitates when diluted into an aqueous buffer, the final concentration may be too high, or the solvent concentration may be too low to maintain solubility. Try preparing a more dilute working solution or a slightly higher, yet still biologically compatible, final DMSO concentration. The use of a surfactant like Pluronic F-68 may also be considered, but its compatibility with the specific assay must be validated.

  • Inconsistent results: Ensure that stock solutions are properly stored and that freeze-thaw cycles are minimized. Prepare fresh working solutions for each experiment. Verify the accuracy of pipetting and dilutions.

  • Cell toxicity: High concentrations of DMSO can be toxic to cells. Always include a vehicle control with the same final DMSO concentration as the experimental samples to assess any solvent-induced effects. If toxicity is observed, reduce the final DMSO concentration.

Conclusion

The successful use of this compound in in vitro experiments hinges on its proper dissolution and handling. By following the protocols outlined in this document, researchers can prepare stable stock solutions and appropriate working solutions to obtain reliable and reproducible data. Understanding the prodrug nature of this compound and its likely mechanism of action through adenosine receptors will further aid in experimental design and data interpretation.

Application Note: Quantitative Analysis of N6-Pivaloyloxymethyladenosine and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of N6-Pivaloyloxymethyladenosine and its primary metabolites, N6-Hydroxymethyladenosine and N6-Adenosine, in biological matrices. This method is suitable for pharmacokinetic studies and in vitro drug metabolism assays. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a nucleoside analogue prodrug designed to enhance cellular permeability and bioavailability. The pivaloyloxymethyl (PivOM) group is intended to be cleaved by intracellular esterases, releasing the active metabolites. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. This LC-MS/MS method provides a robust tool for researchers and drug development professionals to accurately measure the parent compound and its key metabolites, N6-Hydroxymethyladenosine and N6-Adenosine.

Metabolic Pathway

The proposed metabolic pathway of this compound involves the enzymatic hydrolysis of the pivaloyloxymethyl group. This initial cleavage, mediated by esterases, is expected to yield N6-Hydroxymethyladenosine and pivalic acid. N6-Hydroxymethyladenosine is likely unstable and may further degrade to N6-Adenosine and formaldehyde.

cluster_pathway Metabolic Pathway of this compound N6_Pivaloyloxymethyladenosine This compound N6_Hydroxymethyladenosine N6-Hydroxymethyladenosine N6_Pivaloyloxymethyladenosine->N6_Hydroxymethyladenosine Pivalic_Acid Pivalic Acid N6_Pivaloyloxymethyladenosine->Pivalic_Acid N6_Adenosine N6-Adenosine N6_Hydroxymethyladenosine->N6_Adenosine Formaldehyde Formaldehyde N6_Hydroxymethyladenosine->Formaldehyde Esterases Esterases Esterases->N6_Pivaloyloxymethyladenosine

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

This protocol is designed for the extraction of this compound and its metabolites from plasma.

Materials:

  • Human or animal plasma

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled analogue of this compound or a structurally similar compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 1.5 mL tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B for 0.5 min, linear ramp to 95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min.

MS/MS Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 150 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following table provides hypothetical MRM transitions. These should be optimized by infusing pure standards of each analyte and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+[Specific Fragment]+To be optimized
N6-Hydroxymethyladenosine[M+H]+[Specific Fragment]+To be optimized
N6-Adenosine268.1136.1To be optimized
Internal Standard (IS)[M+H]+[Specific Fragment]+To be optimized

Experimental Workflow

cluster_workflow LC-MS/MS Experimental Workflow Sample_Collection Sample Collection (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Caption: Overview of the experimental workflow.

Data Presentation

Table 1: Method Validation Parameters

The following table summarizes the typical performance characteristics expected from this method. Actual values should be determined during method validation.

ParameterThis compoundN6-HydroxymethyladenosineN6-Adenosine
Linear Range (ng/mL) 1 - 10001 - 10001 - 1000
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 111
Accuracy (% Bias) ± 15%± 15%± 15%
Precision (% RSD) < 15%< 15%< 15%
Matrix Effect (%) 85 - 11585 - 11585 - 115
Recovery (%) > 80> 80> 80
Table 2: Sample Stability

Stability should be assessed under various conditions to ensure sample integrity.

ConditionThis compoundN6-HydroxymethyladenosineN6-Adenosine
Bench-top (4h, RT) StableStableStable
Autosampler (24h, 4°C) StableStableStable
Freeze-Thaw (3 cycles) StableStableStable
Long-term (-80°C, 30 days) StableStableStable

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound and its primary metabolites using LC-MS/MS. The method is sensitive, specific, and suitable for regulated bioanalysis in drug development. The provided workflows and tables serve as a guide for researchers to establish and validate this assay in their own laboratories.

Application Notes and Protocols for N6-Pivaloyloxymethyladenosine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Pivaloyloxymethyladenosine is a derivative of adenosine (B11128), a fundamental component of nucleic acids and cellular energy metabolism. The "pivaloyloxymethyl" (POM) group is a well-established prodrug moiety designed to enhance the lipophilicity and cell permeability of nucleoside analogs.[1][2][3] This modification facilitates the transport of the parent compound across the cell membrane. Once inside the cell, the POM group is cleaved by intracellular esterases, releasing the active nucleoside analog.[4]

While specific research on this compound in cancer is not extensively documented in publicly available literature, its structural characteristics strongly suggest its role as a prodrug for an N6-substituted adenosine. This class of compounds, including analogs like N6-isopentenyladenosine and N6-benzyladenosine, has demonstrated significant anti-cancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.[5]

These application notes and protocols are therefore based on the hypothesized mechanism of action of this compound as a prodrug delivering an N6-substituted adenosine analog and provide a framework for its investigation as a potential anti-cancer agent.

Application Notes

Induction of Apoptosis in Cancer Cells

N6-substituted adenosine analogs have been shown to trigger programmed cell death (apoptosis) in cancer cells.[5] It is hypothesized that the active form of this compound, upon intracellular release, could activate intrinsic apoptotic pathways. This is often characterized by the activation of caspases, particularly caspase-3, a key executioner caspase.[5] The induction of apoptosis makes this compound a candidate for therapies aimed at eliminating malignant cells.

Cell Cycle Arrest at the G0/G1 Phase

A common mechanism of anti-proliferative agents is the disruption of the cell cycle. Studies on related N6-adenosine analogs have demonstrated an arrest of cancer cells in the G0/G1 phase of the cell cycle.[5] This prevents the cells from entering the S phase (DNA synthesis) and subsequently, mitosis, thereby inhibiting tumor growth. The investigation of this compound for its effects on cell cycle progression is a critical area of research.

Investigation of Cytotoxicity in a Panel of Cancer Cell Lines

To determine the therapeutic potential of this compound, it is essential to evaluate its cytotoxic effects across a diverse range of cancer cell lines. This allows for the identification of cancer types that are most sensitive to the compound and provides insights into potential mechanisms of action.

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound, from its entry into the cell as a prodrug to the downstream effects on apoptosis and the cell cycle.

G cluster_0 Extracellular Space cluster_1 Intracellular Space N6-POM-A This compound (Prodrug) N6-A Active N6-Substituted Adenosine N6-POM-A->N6-A Cellular Uptake & Esterase Cleavage Apoptosis_Pathway Apoptotic Pathway Activation N6-A->Apoptosis_Pathway Cell_Cycle_Pathway Cell Cycle Regulation N6-A->Cell_Cycle_Pathway Esterases Intracellular Esterases Esterases->N6-A Caspase3 Caspase-3 Activation Apoptosis_Pathway->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G1_Arrest G0/G1 Phase Arrest Cell_Cycle_Pathway->G1_Arrest Proliferation Inhibition of Proliferation G1_Arrest->Proliferation

Caption: Hypothesized intracellular activation and signaling cascade of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare serial dilutions of This compound incubate_24h->prepare_drug treat_cells Treat cells with compound prepare_drug->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • DMSO

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 concentration (determined from the viability assay) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

G start Start seed_cells Seed cells in 6-well plates start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest cells (trypsinization) treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and PI wash_cells->stain_cells incubate_dark Incubate in the dark for 15 min stain_cells->incubate_dark analyze_flow Analyze by flow cytometry incubate_dark->analyze_flow quantify_apoptosis Quantify apoptotic cell population analyze_flow->quantify_apoptosis end End quantify_apoptosis->end

References

Application Notes and Protocols for In Vivo Delivery and Dosing of N6-Pivaloyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Pivaloyloxymethyladenosine is a putative prodrug of adenosine (B11128) or an N6-substituted adenosine analogue. The pivaloyloxymethyl (POM) moiety is a well-established prodrug strategy used to enhance the pharmaceutical properties of parent molecules, particularly nucleosides. By masking polar functional groups, the POM group increases lipophilicity, which can significantly improve oral bioavailability and cell membrane permeability.[1][2][3][4][5][6][7][8] Once inside the body or target cells, the POM group is designed to be cleaved by endogenous esterases, releasing the active parent compound.[5][6][7][9]

The modification at the N6 position of the adenine (B156593) base suggests that the parent molecule may be designed to target specific adenosine receptors or other cellular targets with higher affinity or selectivity than adenosine itself. This document provides a framework for the in vivo delivery and dosing of this compound, drawing on data from analogous POM-containing nucleoside prodrugs and other adenosine prodrugs.

Application Notes

Mechanism of Action and Metabolic Activation

This compound is anticipated to act as a prodrug, delivering its parent nucleoside intracellularly. The activation process is expected to follow a two-step enzymatic and spontaneous chemical breakdown.

  • Esterase Cleavage: Upon absorption and distribution into tissues, ubiquitous esterases will hydrolyze the ester bond of the POM group.

  • Spontaneous Degradation: This initial cleavage results in an unstable intermediate that spontaneously decomposes, releasing the active N6-substituted adenosine, formaldehyde, and pivalic acid.[5]

The released active nucleoside can then be phosphorylated by cellular kinases to its triphosphate form, which can then interact with intracellular targets, or it may act directly on cell surface receptors like adenosine receptors.

Pharmacokinetic Profile (Based on Analogous Compounds)

The pharmacokinetic properties of POM prodrugs are characterized by rapid conversion to the parent compound and improved bioavailability. The data from analogous compounds can guide the initial design of pharmacokinetic studies for this compound.

Table 1: Pharmacokinetic Parameters of Analogous POM and Adenosine Prodrugs

CompoundModelDose & RouteCmax (Parent Drug)Tmax (Parent Drug)AUC (Parent Drug)Oral BioavailabilityReference
POMHEX Mouse10 mg/kg IV34.7 µM0.08 h29.7 µMhN/A[1][2]
Mouse40 mg/kg IP68.0 µM0.08 h120 µMhN/A[1][2]
Adefovir Dipivoxil MonkeyN/AN/AN/AN/A22.2%[10]
MRS7476 Mouse5 mg/kg PON/AN/AN/AN/A[11][12]
MRS7422 Mouse3 µmol/kg PON/AN/AN/AN/A[11][12]

N/A: Not Available in the cited literature.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Homogenate

Objective: To determine the rate of metabolic conversion of this compound to its parent compound in the presence of liver enzymes.

Materials:

  • This compound

  • Parent adenosine analogue (as a reference standard)

  • Pooled liver homogenate (e.g., from mouse, rat, or human)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in phosphate buffer to the desired final concentration (e.g., 1-10 µM).

  • Pre-warm the liver homogenate and the drug solution to 37°C.

  • Initiate the reaction by adding the drug solution to the liver homogenate (final protein concentration typically 0.5-1 mg/mL).

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge to precipitate proteins.

  • Analyze the supernatant for the concentrations of both this compound and the parent compound using a validated LC-MS/MS method.

  • Calculate the half-life (t½) of the prodrug.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound and its parent compound after oral and intravenous administration.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO or PEG400, if required for solubility)

  • Male C57BL/6 or Balb/c mice (8-10 weeks old)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS system

Procedure:

  • Fast mice overnight prior to dosing (for oral administration group).

  • Oral (PO) Administration:

    • Administer this compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Intravenous (IV) Administration:

    • Administer this compound via tail vein injection at a lower dose (e.g., 1-2 mg/kg).

  • Collect blood samples (e.g., via retro-orbital or saphenous vein bleeding) at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood samples to obtain plasma by centrifugation.

  • Extract the prodrug and parent compound from plasma using protein precipitation or liquid-liquid extraction.

  • Quantify the concentrations of both compounds in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t½, and oral bioavailability).

Protocol 3: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound as a predictor of oral absorption.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (this compound at a known concentration) to the apical (A) side of the monolayer.

  • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

  • Also, take a sample from the apical side at the end of the experiment.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of appearance of the compound on the basolateral side, A is the surface area of the membrane, and C0 is the initial concentration on the apical side.

Visualizations

G cluster_0 In Vivo Activation Prodrug This compound (Lipophilic, Membrane Permeable) Intermediate Unstable Intermediate Prodrug->Intermediate Esterase Cleavage Active Active N6-Substituted Adenosine Intermediate->Active Spontaneous Degradation Byproducts Formaldehyde + Pivalic Acid Intermediate->Byproducts

Caption: Hypothesized metabolic activation pathway of this compound.

G cluster_1 Experimental Workflow Dosing Dosing (PO or IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Isolation Sampling->Processing Extraction Sample Extraction Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic evaluation.

G cluster_2 Potential Signaling Pathway (Agonist) Ligand N6-Substituted Adenosine (from Prodrug) Receptor Adenosine Receptor (GPCR) Ligand->Receptor G_Protein G Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: Potential signaling for an adenosine receptor agonist.

References

Application Notes and Protocols for Investigating RNA Decay Pathways using N6-Pivaloyloxymethyladenosine (Piv-A)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N6-Pivaloyloxymethyladenosine (Piv-A) is not a widely documented compound for RNA decay analysis in the scientific literature. The following application notes and protocols are based on the established principles of metabolic labeling of RNA using nucleoside analogs such as 4-thiouridine (B1664626) (4sU) and 5-ethynyl uridine (B1682114) (5-EU) to investigate RNA decay pathways. This document serves as a representative guide for researchers interested in this methodology.

Introduction

The steady-state level of cellular RNA is a critical determinant of gene expression and is dynamically regulated by the balance between RNA synthesis and decay. Understanding the mechanisms of RNA decay is crucial for elucidating gene regulatory networks in various biological processes and disease states. Metabolic labeling of newly transcribed RNA with modified nucleosides provides a powerful tool to distinguish nascent from pre-existing RNA populations, enabling the measurement of RNA decay rates on a global scale.

This application note describes the use of this compound (Piv-A), a hypothetical cell-permeable adenosine (B11128) analog, for the metabolic labeling of RNA to study its decay dynamics. Upon cellular uptake, Piv-A is presumed to be processed by intracellular esterases to release the active nucleoside, which is then incorporated into newly synthesized RNA. The modified RNA can be subsequently tagged with a biotin (B1667282) moiety for enrichment or identified through specific chemical reactions, allowing for the quantification of newly transcribed and decaying RNA over time.

Principle of the Method

The experimental strategy involves a "pulse-chase" approach. During the "pulse" phase, cells are incubated with Piv-A, which is incorporated into newly synthesized RNA. After the pulse, the cells are washed and transferred to a medium containing a high concentration of standard adenosine, effectively "chasing" out the Piv-A and preventing further incorporation into new transcripts. The decay of the Piv-A-labeled RNA population is then monitored over time by isolating total RNA at different time points during the chase, enriching for the labeled RNA, and quantifying its abundance using high-throughput sequencing or RT-qPCR.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical pulse-chase experiment using Piv-A to determine RNA half-lives in a mammalian cell line.

GeneHalf-life (hours) - ControlHalf-life (hours) - TreatmentFold Change in Half-lifePutative Function
MYC0.50.3-1.7Transcription Factor
FOS0.30.2-1.5Transcription Factor
GAPDH8.07.8-1.0Glycolysis
ACTB10.09.5-1.1Cytoskeleton
TNFa0.81.5+1.9Cytokine
IL-61.02.0+2.0Cytokine

Experimental Protocols

Metabolic Labeling of RNA with Piv-A (Pulse-Chase)
  • Cell Culture: Plate mammalian cells to achieve 70-80% confluency on the day of the experiment.

  • Pulse:

    • Aspirate the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add pre-warmed culture medium containing 100 µM Piv-A to the cells.

    • Incubate for 1-4 hours in a standard cell culture incubator. The optimal pulse duration may need to be determined empirically for different cell types and experimental goals.

  • Chase:

    • Aspirate the Piv-A containing medium.

    • Wash the cells twice with pre-warmed PBS to remove any residual Piv-A.

    • Add pre-warmed culture medium containing a high concentration of unlabeled adenosine (e.g., 10 mM).

    • Collect cells at various time points during the chase (e.g., 0, 0.5, 1, 2, 4, 8 hours).

Total RNA Isolation
  • At each time point, lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).

  • Isolate total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

Biotinylation of Piv-A-labeled RNA (Hypothetical)

This protocol assumes Piv-A can be biotinylated for enrichment, similar to 4sU.

  • To 20-50 µg of total RNA in RNase-free water, add biotin-HPDP (N-(6-(Biotinamido)hexyl)-3'-(2'-pyridyldithio)propionamide) to a final concentration of 1 mg/mL.

  • Add an equal volume of 2X Biotinylation Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA).

  • Incubate for 1.5 hours at room temperature with gentle rotation.

  • Remove unreacted biotin-HPDP by chloroform/isoamyl alcohol extraction followed by isopropanol (B130326) precipitation.

  • Resuspend the biotinylated RNA pellet in RNase-free water.

Enrichment of Biotinylated RNA
  • Wash streptavidin-coated magnetic beads with wash buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween-20).

  • Incubate the biotinylated RNA with the prepared beads for 30 minutes at room temperature with rotation.

  • Wash the beads three times with wash buffer to remove non-biotinylated RNA.

  • Elute the enriched RNA from the beads using a suitable elution buffer (e.g., containing dithiothreitol (B142953) to cleave the disulfide bond in biotin-HPDP).

RNA Decay Rate Analysis
  • RT-qPCR:

    • Reverse transcribe the enriched RNA from each time point into cDNA.

    • Perform quantitative PCR using gene-specific primers.

    • Calculate the amount of labeled RNA remaining at each time point relative to the 0-hour time point.

    • Determine the RNA half-life by fitting the data to a first-order decay equation.

  • High-Throughput Sequencing (RNA-seq):

    • Prepare sequencing libraries from the enriched RNA fractions.

    • Perform high-throughput sequencing.

    • Align reads to the reference genome/transcriptome.

    • Calculate the abundance of each transcript at each time point.

    • Model the decay rates for all detected transcripts to determine genome-wide RNA half-lives.

Visualizations

RNA_Decay_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 RNA Synthesis and Decay Piv-A This compound (Piv-A) Esterases Intracellular Esterases Piv-A->Esterases Active_Nucleoside Active Adenosine Analog Esterases->Active_Nucleoside RNA_Polymerase RNA Polymerase Active_Nucleoside->RNA_Polymerase incorporation Labeled_RNA Piv-A Labeled RNA RNA_Polymerase->Labeled_RNA Decay_Factors RNA Decay Machinery Labeled_RNA->Decay_Factors decay Degraded_RNA Degraded Nucleotides Decay_Factors->Degraded_RNA Experimental_Workflow Start Start: Plate Cells Pulse Pulse: Add Piv-A (1-4 hours) Start->Pulse Chase Chase: Add Unlabeled Adenosine Pulse->Chase Time_Points Collect Cells at Different Time Points Chase->Time_Points RNA_Isolation Isolate Total RNA Time_Points->RNA_Isolation Enrichment Enrich for Piv-A Labeled RNA RNA_Isolation->Enrichment Quantification Quantify RNA (RT-qPCR or RNA-seq) Enrichment->Quantification Analysis Calculate RNA Half-lives Quantification->Analysis End End Analysis->End

Application Notes and Protocols for N6-Pivaloyloxymethyladenosine Washout Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Pivaloyloxymethyladenosine (Piv-Ado) is a cell-permeable prodrug of adenosine (B11128). Its lipophilic nature, due to the pivaloyloxymethyl group, facilitates its passage across the cell membrane. Once inside the cell, endogenous esterases cleave the pivaloyloxymethyl moiety, releasing adenosine and the byproducts pivalic acid and formaldehyde. The liberated adenosine can then activate its cognate G-protein coupled receptors (A1, A2A, A2B, and A3), modulating various downstream signaling pathways.

Washout experiments are critical for understanding the reversibility of a drug's effects and the temporal dynamics of the signaling pathways it modulates. By removing the drug from the extracellular environment, researchers can observe the rate at which the cellular response returns to its basal state. This provides insights into the drug's binding kinetics, the persistence of its signaling effects, and the activity of intracellular regulatory mechanisms such as phosphatases.

These application notes provide detailed protocols for performing Piv-Ado washout experiments to study the kinetics of adenosine receptor-mediated signaling, with a focus on the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) at serine 133, a key downstream event in adenosine signaling.

Mechanism of Action of this compound

Piv-Ado acts as a delivery system for adenosine. The pivaloyloxymethyl group masks the polar hydroxyl groups of adenosine, increasing its membrane permeability.

cluster_cell Intracellular Piv_Ado_ext Piv-Ado (extracellular) Piv_Ado_int Piv-Ado (intracellular) Piv_Ado_ext->Piv_Ado_int Passive Diffusion Membrane Cell Membrane Adenosine Adenosine Piv_Ado_int->Adenosine Cleavage Byproducts Pivalic Acid + Formaldehyde Adenosine->Byproducts Esterases Esterases Esterases->Piv_Ado_int

Piv-Ado cellular uptake and conversion.

Upon cleavage, the released adenosine activates adenosine receptors, which are coupled to different G-proteins. For instance, A2A and A2B receptors typically couple to Gs, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates CREB at Ser133.

Adenosine Adenosine AR Adenosine Receptor (e.g., A2A/A2B) Adenosine->AR G_Protein Gs-protein AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates pCREB Phospho-CREB (Ser133) PKA->pCREB phosphorylates CRE CRE pCREB->CRE binds to Gene_Expression Gene Expression CRE->Gene_Expression regulates

Adenosine-mediated CREB phosphorylation pathway.

It is important to consider the potential effects of the byproduct, pivalic acid. While generally considered to have low toxicity, at high concentrations, it may have off-target effects, including the inhibition of histone deacetylases (HDACs). Researchers should consider including a pivalic acid control in their experiments to account for any potential confounding effects.

Experimental Protocols

Protocol 1: this compound Washout and Time-Course Analysis of Phospho-CREB by Western Blot

This protocol details the steps for treating cells with Piv-Ado, washing out the compound, and collecting samples at various time points to analyze the dephosphorylation of CREB.

Materials:

  • Cell line of interest (e.g., PC12, SH-SY5Y, or primary neurons)

  • Cell culture medium and supplements

  • This compound (Piv-Ado)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-CREB (Ser133) and mouse anti-total CREB

  • HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Experimental Workflow:

Start Seed Cells Treat Treat with Piv-Ado Start->Treat Washout Washout Treat->Washout Collect Collect Lysates at Time Points Washout->Collect Quantify Protein Quantification Collect->Quantify WB Western Blot Quantify->WB Analyze Data Analysis WB->Analyze

Washout experiment workflow.

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Piv-Ado Treatment: Treat cells with the desired concentration of Piv-Ado for a predetermined time (e.g., 30 minutes) to achieve maximal phosphorylation of CREB. Include a vehicle-treated control.

  • Washout:

    • Aspirate the medium containing Piv-Ado.

    • Gently wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed culture medium. This marks time zero (t=0) for the washout time-course.

  • Time-Course Sample Collection:

    • Lyse cells at various time points after washout (e.g., 0, 5, 15, 30, 60, and 120 minutes).

    • For each time point, aspirate the medium, wash once with cold PBS, and add lysis buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and store at -80°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-CREB and total CREB.

    • Normalize the phospho-CREB signal to the total CREB signal for each time point.

    • Plot the normalized phospho-CREB signal as a function of time after washout.

Protocol 2: Phospho-Flow Cytometry for Single-Cell Analysis of CREB Dephosphorylation

Phospho-flow cytometry allows for the quantitative analysis of protein phosphorylation at the single-cell level, providing insights into cell-to-cell variability in signaling responses.

Materials:

  • Cells in suspension or adherent cells detached with a non-enzymatic solution

  • Piv-Ado

  • Pre-warmed PBS

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol)

  • Primary antibody: PE-conjugated anti-phospho-CREB (Ser133)

  • Flow cytometer

Procedure:

  • Cell Treatment and Washout: Treat and wash cells as described in Protocol 1, keeping the cells in suspension.

  • Time-Course Fixation: At each time point after washout, fix the cells by adding an equal volume of fixation buffer and incubating for 15 minutes at room temperature.

  • Permeabilization: Pellet the fixed cells by centrifugation, remove the supernatant, and resuspend in ice-cold methanol. Incubate for 30 minutes on ice.

  • Staining:

    • Wash the cells twice with PBS containing 1% BSA.

    • Resuspend the cells in the PE-conjugated anti-phospho-CREB antibody solution.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash the cells twice with PBS containing 1% BSA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze on a flow cytometer.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-CREB signal for each time point. Plot the MFI as a function of time after washout.

Data Presentation

Quantitative data from washout experiments should be summarized in clearly structured tables to facilitate comparison.

Table 1: Densitometric Analysis of Phospho-CREB Levels Following Piv-Ado Washout

Time after Washout (minutes)Normalized Phospho-CREB Intensity (Arbitrary Units)Standard Deviation
01.000.08
50.780.06
150.450.05
300.210.03
600.090.02
1200.020.01

Table 2: Median Fluorescence Intensity of Phospho-CREB by Flow Cytometry

Time after Washout (minutes)Median Fluorescence Intensity (MFI)Standard Deviation
05432210
54123185
152567154
30134598
6078965
12055045

Conclusion

The protocols and guidelines presented here provide a framework for conducting robust washout experiments with this compound. By carefully controlling experimental conditions and systematically analyzing the temporal dynamics of signaling events, researchers can gain valuable insights into the mechanism of action of adenosine-based therapeutics and the regulation of adenosine signaling pathways. These experiments are essential for understanding the duration of drug effect and for the rational design of novel therapeutics targeting the adenosinergic system.

Troubleshooting & Optimization

Technical Support Center: N6-Pivaloyloxymethyladenosine Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N6-Pivaloyloxymethyladenosine in cytotoxicity and cell viability experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing high variability between my replicate wells. What could be the cause?

A1: High variability in cytotoxicity assays can arise from several factors:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates to prevent cell settling.

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when adding small volumes of this compound or assay reagents. A multichannel pipette can improve consistency.[1]

  • Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter media and compound concentrations. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and use only the inner wells for your experiment.

  • Incomplete Solubilization of Formazan (B1609692) (in MTT assays): Ensure complete dissolution of the formazan crystals by vigorous pipetting or using an orbital shaker before reading the plate.[1]

Q2: My absorbance/fluorescence readings are unexpectedly low across the entire plate.

A2: A weak signal can be due to a few issues:

  • Low Cell Density: The initial number of seeded cells may be insufficient for the assay to generate a strong signal. It is crucial to optimize the cell seeding density for your specific cell line and assay duration.

  • Incorrect Reagent Volume: Double-check that the correct volume of the assay reagent is added to each well, proportional to the volume of the culture medium.

Q3: My negative control (untreated cells) is showing high levels of cytotoxicity.

A3: This is a critical issue that can invalidate your results. Potential causes include:

  • Unhealthy Cells: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).

  • Solvent Toxicity: this compound may require a solvent like DMSO for solubilization. High concentrations of DMSO can be toxic to cells. Always include a vehicle control (media with the same concentration of solvent used to dissolve the compound) to assess the solvent's effect on cell viability.

Q4: I suspect this compound is interfering with my colorimetric assay (e.g., MTT, XTT). How can I address this?

A4: Compound interference is a common problem. Here’s how to troubleshoot:

  • Include a "Compound-Only" Control: Prepare wells with the same concentrations of this compound in cell-free media. Subtract the absorbance of these wells from your experimental wells to correct for the compound's intrinsic color.

  • Wash Cells: For adherent cells, you can gently aspirate the media containing the compound and wash the cells with PBS before adding the assay reagent. This is not feasible for suspension cells.

  • Switch to a Different Assay: Consider using a non-colorimetric assay, such as a fluorescence-based or luminescence-based assay (e.g., CellTiter-Glo®), which are less prone to colorimetric interference.

Q5: My results from different viability assays (e.g., MTT vs. LDH release) are conflicting.

A5: Different assays measure different cellular parameters. An MTT assay measures metabolic activity, which is an indicator of cell viability, while an LDH release assay measures membrane integrity, an indicator of cytotoxicity (cell death).[2] It is possible for a compound to be cytostatic (inhibit proliferation) without being cytotoxic (killing cells). This compound, as a nucleoside analog, may arrest the cell cycle, leading to reduced metabolic activity (lower MTT signal) without causing significant membrane damage (no increase in LDH release).[3][4]

Data Presentation

Table 1: Example IC50 Values of Various Nucleoside Analogs in Different Cell Lines

CompoundCell LineAssay Duration (hr)IC50 (µM)
FdUR POMtide 8A549 (Lung Carcinoma)2452.49[5]
FdUR POMtide 8A549 (Lung Carcinoma)4834.46[5]
FdUR ProTideA549 (Lung Carcinoma)2469.49[5]
FdUR ProTideA549 (Lung Carcinoma)4835.95[5]
Cladribine (2-CdA)CLL (Chronic Lymphocytic Leukemia)48Varies
Fludarabine (F-ara-A)CLL (Chronic Lymphocytic Leukemia)48Varies

Table 2: Example Cytotoxicity of 4-Thio-Derivatives of 5-Substituted Uracil Nucleosides

CompoundCell LineCD50 (µM)
3a, 3b, 3e, 3f, 4a, 4bHeLa, A54930-60[6]
3c, 3d, 3g, 3h, 4c, 4dHeLa, A54970-100[6]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the mitochondrial conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to positive controls (cells lysed to achieve maximum LDH release).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_adherence Incubate (24h) for Cell Adherence seed_cells->incubate_adherence add_compound Add Compound to Wells incubate_adherence->add_compound prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->add_compound incubate_exposure Incubate (24-72h) for Exposure add_compound->incubate_exposure add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubate_exposure->add_reagent incubate_signal Incubate for Signal Development add_reagent->incubate_signal read_plate Read Plate on Microplate Reader incubate_signal->read_plate analyze_data Analyze Data (Calculate % Viability, IC50) read_plate->analyze_data

Caption: General workflow for cytotoxicity and cell viability assays.

signaling_pathway cluster_prodrug Prodrug Activation cluster_effects Cellular Effects cluster_outcome Outcome prodrug This compound (Cell Permeable) esterase Intracellular Esterases prodrug->esterase Hydrolysis active_compound N6-Methyladenosine (Active Form) esterase->active_compound formaldehyde Formaldehyde (Toxic Byproduct) esterase->formaldehyde rna_metabolism Inhibition of RNA Metabolism active_compound->rna_metabolism cell_cycle Cell Cycle Arrest (e.g., G1/S Phase) active_compound->cell_cycle apoptosis Induction of Apoptosis active_compound->apoptosis cytotoxicity Decreased Cell Viability & Cytotoxicity formaldehyde->cytotoxicity rna_metabolism->cytotoxicity cell_cycle->cytotoxicity apoptosis->cytotoxicity

Caption: Potential mechanism of this compound cytotoxicity.

References

Inconsistent results with N6-Pivaloyloxymethyladenosine treatment

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is N6-Pivaloyloxymethyladenosine (Piv-A) and what is its expected mechanism of action?

A1: this compound (Piv-A) is presumed to be a prodrug of adenosine (B11128). The pivaloyloxymethyl (POM) group is a common promoiety used to mask polar functional groups, like the N6-amino group of adenosine. This modification increases the lipophilicity of the parent drug, which can enhance its ability to cross cell membranes. Once inside the cell, the POM group is expected to be cleaved by intracellular esterases, releasing the active compound, adenosine. Adenosine then acts on its G protein-coupled receptors (A1, A2A, A2B, and A3), modulating various downstream signaling pathways, such as the cAMP pathway.

Q2: We are observing no effect or a significantly weaker effect than expected with Piv-A treatment. What are the possible causes?

A2: A lack of effect can stem from several factors:

  • Inefficient Prodrug Conversion: The target cells may have low levels of the necessary intracellular esterases to efficiently convert Piv-A into active adenosine.

  • Compound Instability: Piv-A may be unstable in the cell culture medium, degrading before it can enter the cells.

  • Low Receptor Expression: The target cells may not express the relevant adenosine receptors at a high enough level to elicit a measurable response.

  • Suboptimal Assay Conditions: The experimental parameters, such as incubation time or cell density, may not be optimized for detecting the effects of adenosine in your specific cell line.

Q3: We are seeing significant variability in our results between experiments. What could be causing this inconsistency?

A3: Inconsistent results are a common challenge in cell-based assays and can be attributed to:

  • Variable Esterase Activity: The activity of intracellular and serum esterases (if using serum-containing media) can vary between cell passages and with cell confluence, leading to inconsistent conversion of Piv-A to adenosine.

  • Inconsistent Cell Health and Passage Number: Cells at high passage numbers or in poor health may exhibit altered metabolism and receptor expression, affecting their responsiveness.

  • Variability in Reagent Preparation: Inconsistent preparation of Piv-A stock solutions or dilutions can lead to variations in the final concentration.

  • Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and signaling, leading to unreliable and irreproducible results.

Troubleshooting Guide

Issue: No or Low Potency of this compound
Potential Cause Suggested Solution
Inefficient Prodrug Conversion 1. Confirm Esterase Activity: Use a general esterase activity assay to confirm that your cell line possesses sufficient esterase activity. 2. Compare with Parent Drug: If possible, perform a parallel experiment with adenosine to confirm that the cells are responsive to the active compound. 3. Increase Incubation Time: A longer incubation period may allow for more complete conversion of the prodrug.
Compound Instability 1. Prepare Fresh Solutions: Always prepare fresh working solutions of Piv-A from a frozen stock immediately before use. 2. Assess Stability in Media: Incubate Piv-A in your cell culture media for the duration of your experiment and then test its activity to determine if it is degrading over time.
Low Adenosine Receptor Expression 1. Confirm Receptor Expression: Use qPCR or Western blotting to confirm the expression of adenosine receptor subtypes (A1, A2A, A2B, A3) in your cell line. 2. Use a Positive Control Cell Line: If possible, use a cell line known to express high levels of adenosine receptors as a positive control.
Suboptimal Assay Conditions 1. Optimize Cell Density: Perform a cell titration experiment to determine the optimal cell seeding density for your assay. 2. Optimize Incubation Time: Conduct a time-course experiment to identify the optimal duration of Piv-A treatment.
Issue: High Variability in Experimental Results
Potential Cause Suggested Solution
Variable Esterase Activity 1. Use Serum-Free Media: If appropriate for your cell line, consider using serum-free media to eliminate the contribution of serum esterases. 2. Standardize Cell Culture Conditions: Maintain consistent cell passage numbers and seeding densities to ensure more uniform intracellular esterase levels.
Inconsistent Cell Health and Passage Number 1. Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments. 2. Monitor Cell Viability: Regularly assess cell viability to ensure that the cells are healthy and responsive.
Variability in Reagent Preparation 1. Standardize Solution Preparation: Use a consistent protocol for preparing and diluting Piv-A stock solutions. 2. Verify Stock Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method.
Mycoplasma Contamination 1. Regularly Test for Mycoplasma: Routinely test your cell cultures for mycoplasma contamination. 2. Discard Contaminated Cultures: If a culture tests positive, discard it and start with a fresh, uncontaminated stock.

Experimental Protocols

Representative Protocol: Measuring cAMP Levels in Response to Piv-A Treatment

This protocol describes a general method for assessing the activation of Gs or Gi-coupled adenosine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels using a competitive ELISA-based assay.

Materials:

  • This compound (Piv-A)

  • Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control and to potentiate Gi-coupled responses)

  • Cell line of interest (e.g., HEK293 cells expressing a specific adenosine receptor)

  • Cell culture medium (with and without serum)

  • Phosphate-Buffered Saline (PBS)

  • cAMP assay kit (e.g., a competitive ELISA-based kit)

  • Lysis buffer (provided with the cAMP kit)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of Piv-A in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Piv-A in serum-free medium.

    • Prepare a stock solution of forskolin.

  • Treatment:

    • Wash the cells once with PBS.

    • For assessing Gs-coupled receptor activation, add the Piv-A dilutions to the cells.

    • For assessing Gi-coupled receptor activation, pre-treat cells with forskolin (at a concentration that induces a submaximal cAMP response) for 15-30 minutes, followed by the addition of Piv-A dilutions.

    • Incubate for the optimized duration (e.g., 30 minutes).

  • Cell Lysis:

    • Aspirate the medium.

    • Add the lysis buffer provided with the cAMP assay kit to each well.

    • Incubate according to the kit manufacturer's instructions to ensure complete cell lysis.

  • cAMP Measurement:

    • Perform the cAMP measurement using the competitive ELISA kit according to the manufacturer's protocol.

    • Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the log of the Piv-A concentration to generate a dose-response curve and determine the EC50 or IC50 value.

Visualizations

Prodrug_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PivA_ext Piv-A (Prodrug) PivA_int Piv-A PivA_ext->PivA_int Passive Diffusion Adenosine Adenosine (Active Drug) PivA_int->Adenosine Esterase Cleavage Receptor Adenosine Receptor Adenosine->Receptor Binding Signaling Downstream Signaling Receptor->Signaling

Caption: Prodrug activation pathway of this compound (Piv-A).

Troubleshooting_Workflow Start Inconsistent or No Effect Observed Check_Compound Verify Compound Integrity and Activity Start->Check_Compound Check_Cells Assess Cell Health and Target Expression Check_Compound->Check_Cells Compound OK Compound_Issue Prepare Fresh Stock, Verify Solubility Check_Compound->Compound_Issue Issue Found Check_Protocol Review Assay Protocol and Parameters Check_Cells->Check_Protocol Cells Healthy Cell_Issue Use Low Passage Cells, Confirm Receptor Expression Check_Cells->Cell_Issue Issue Found Protocol_Issue Optimize Cell Density and Incubation Time Check_Protocol->Protocol_Issue Issue Found End Consistent Results Check_Protocol->End Protocol Optimized Compound_Issue->Start Cell_Issue->Start Protocol_Issue->Start

Caption: A logical workflow for troubleshooting inconsistent experimental results.

N6-Pivaloyloxymethyladenosine degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation, storage, and handling of N6-Pivaloyloxymethyladenosine.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway of this compound in a biological system?

A1: this compound is an acyloxymethyl ester prodrug designed for enzymatic cleavage. In biological systems containing esterases (e.g., human plasma or cell culture media with serum), it is rapidly hydrolyzed to release the active compound (adenosine), pivalic acid, and one molar equivalent of formaldehyde (B43269).[1]

Q2: Can this compound degrade in aqueous solutions without enzymes?

A2: Yes, non-enzymatic chemical hydrolysis can occur in aqueous buffers. The rate of this hydrolysis is dependent on the pH and temperature of the solution.[2] Generally, acyloxymethyl esters are more stable in acidic conditions (pH 3-5) and less stable in neutral to alkaline conditions.[3][4]

Q3: What are the recommended storage conditions for solid this compound?

A3: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For maximum stability, storage at -20°C is recommended.

Q4: How should I prepare and store solutions of this compound?

A4: Due to its limited stability in aqueous solutions, it is highly recommended to prepare solutions fresh for each experiment. If a stock solution is required, dissolve the compound in an anhydrous organic solvent such as DMSO or ethanol (B145695) and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous experimental buffers, use a buffer with a slightly acidic pH (e.g., pH 5-6) if compatible with your experimental design, and keep the solution on ice.

Q5: I am observing unexpected toxicity in my cell culture experiments. Could this be related to the degradation of this compound?

A5: It is possible. The degradation of this compound releases formaldehyde, which can be cytotoxic.[1] This can lead to the depletion of intracellular glutathione (B108866) and an increase in reactive oxygen species (ROS), potentially inducing apoptosis.[5][6] However, the amount of formaldehyde released from typical prodrug concentrations is generally low and may not cause systemic toxicity.[7] If you suspect toxicity from formaldehyde, consider including N-acetylcysteine as an antioxidant in your control experiments to mitigate its effects.[5]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in experiments.

This is often due to the degradation of the compound before or during the experiment.

Possible Cause Troubleshooting Step
Degraded stock solution Prepare a fresh stock solution from solid compound. If using a previously prepared stock, ensure it was stored properly at -80°C in an anhydrous solvent.
Hydrolysis in aqueous buffer Prepare the final aqueous solution immediately before adding it to your experiment. Minimize the time the compound spends in neutral or alkaline aqueous buffers. Keep solutions on ice whenever possible.
Enzymatic degradation in media If using cell culture media with serum or other biological fluids, be aware that esterases will rapidly hydrolyze the compound.[2] Perform time-course experiments to determine the effective window of activity.
Issue 2: Poor solubility of the compound.
Possible Cause Troubleshooting Step
Incorrect solvent For stock solutions, use anhydrous DMSO or ethanol. For aqueous solutions, first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer.
Precipitation in aqueous media Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is low enough to be tolerated by your experimental system and does not cause precipitation. Sonication may help to dissolve the compound.

Quantitative Data on Stability

Compound ClassMediumpHTemperature (°C)Half-life (t½)
Tertiary N-acyloxymethylsulfonamidesPhosphate Buffer7.4Not Specified20 hours - 30 days
Tertiary N-acyloxymethylsulfonamidesHuman Plasma7.4370.2 - 2.0 minutes
Acyloxymethyl ethers of psilocinHuman Plasma~7.437Highly variable based on acyl group (minutes to hours)
Acyloxymethyl ethers of psilocinHuman Saliva~6.837< 10 minutes to > 60 minutes

Data is illustrative for the acyloxymethyl prodrug class and may not be directly representative of this compound.[8][9]

Experimental Protocols

Protocol for Preparation and Handling of this compound Solutions

  • Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount in a fume hood, avoiding dust formation.

  • Stock Solution Preparation:

    • Dissolve the solid compound in anhydrous DMSO to a high concentration (e.g., 10-50 mM).

    • Vortex or sonicate briefly if necessary to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes in appropriate vials.

  • Storage of Stock Solution:

    • Store the aliquots of the stock solution at -80°C.

    • Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • Thaw a single aliquot of the stock solution immediately before use.

    • Dilute the stock solution to the final desired concentration in your pre-chilled experimental buffer (preferably with a slightly acidic pH if the experiment allows).

    • Mix thoroughly and use immediately. Do not store aqueous solutions.

Visualizations

degradation_pathway cluster_enzymatic Enzymatic Hydrolysis (e.g., in Plasma) cluster_chemical Chemical Hydrolysis (Aqueous Buffer) N6_PivOM_A This compound intermediate Unstable Intermediate N6_PivOM_A->intermediate Esterases adenosine Adenosine intermediate->adenosine formaldehyde Formaldehyde intermediate->formaldehyde pivalic_acid Pivalic Acid intermediate->pivalic_acid N6_PivOM_A_chem This compound adenosine_chem Adenosine N6_PivOM_A_chem->adenosine_chem H₂O (pH, Temp dependent) formaldehyde_chem Formaldehyde N6_PivOM_A_chem->formaldehyde_chem pivalic_acid_chem Pivalic Acid N6_PivOM_A_chem->pivalic_acid_chem

Caption: Degradation pathway of this compound.

troubleshooting_workflow start Inconsistent or No Activity Observed check_solution Is the experimental solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution from stock check_solution->prepare_fresh No check_stock Was the stock solution stored properly (-80°C, anhydrous solvent)? check_solution->check_stock Yes check_buffer Consider buffer pH and temperature. Keep on ice. prepare_fresh->check_buffer prepare_new_stock Prepare new stock from solid compound check_stock->prepare_new_stock No check_stock->check_buffer Yes prepare_new_stock->check_buffer end_ok Problem likely resolved check_buffer->end_ok

Caption: Troubleshooting workflow for experimental issues.

storage_handling cluster_solid Solid Form cluster_solution Solution Form compound This compound solid_storage Store at -20°C Tightly sealed, dry compound->solid_storage stock_solution Anhydrous DMSO Stock Store at -80°C in Aliquots solid_storage->stock_solution Dissolve working_solution Aqueous Working Solution Prepare Fresh, Use Immediately stock_solution->working_solution Dilute

Caption: Logic for proper storage and handling.

References

How to prevent N6-Pivaloyloxymethyladenosine precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Pivaloyloxymethyladenosine. Our aim is to help you prevent precipitation and ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my cell culture media?

A1: this compound is a prodrug designed to be more lipophilic (fat-soluble) than its parent molecule, adenosine. This increased lipophilicity enhances its ability to cross cell membranes.[1] However, this property also leads to very low solubility in aqueous solutions like cell culture media. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the media.

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: Due to its low aqueous solubility, it is highly recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.

Q3: How can I avoid precipitation when I add the stock solution to my media?

A3: To prevent precipitation when diluting your stock solution into aqueous media, it is crucial to ensure rapid and thorough mixing. Add the stock solution dropwise to the media while gently vortexing or swirling the tube. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation. Additionally, ensure the final concentration of the organic solvent (e.g., DMSO) in your media is low, typically below 0.5%, as higher concentrations can be toxic to cells.

Q4: Can temperature affect the solubility of this compound in my media?

Q5: Are there any components in my cell culture media that could be causing precipitation?

A5: While less common, certain components in complex media, such as high concentrations of salts or proteins, could potentially interact with a poorly soluble compound and reduce its solubility. If you consistently experience precipitation, you might consider preparing a simplified buffer solution to test the compound's solubility and identify potential interactions.

Troubleshooting Guide

Issue: Precipitation observed immediately upon adding this compound stock solution to the media.

Potential Cause Troubleshooting Step
High Local Concentration 1. Add the stock solution dropwise into the vortex of the media. 2. Ensure vigorous but gentle mixing during addition.
Low Media Temperature 1. Pre-warm the media to the experimental temperature (e.g., 37°C) before adding the compound.
Stock Solution Concentration Too High 1. Prepare a more dilute stock solution in your organic solvent.

Issue: Precipitation observed after a period of incubation.

Potential Cause Troubleshooting Step
Compound Instability 1. Prepare fresh working solutions for each experiment. 2. Minimize the time the compound is in the aqueous media before use.
Supersaturated Solution 1. The initial concentration was above the solubility limit, and precipitation occurred over time. Lower the final concentration of the compound in the media.
Media Evaporation 1. Ensure proper sealing of culture vessels to prevent evaporation, which can increase the compound's concentration.

Experimental Protocols

Protocol for Determining Maximum Soluble Concentration in Cell Culture Media

This protocol provides a general method to determine the approximate maximum soluble concentration of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator at 37°C

  • Microscope

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 100 mM).

  • Serial Dilutions: Prepare a series of dilutions of your stock solution in your cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all samples and is at a level non-toxic to your cells (e.g., 0.1%).

  • Incubation: Incubate the tubes at 37°C for a set period relevant to your experiments (e.g., 2 hours, 24 hours).

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation.

  • Microscopic Examination: For a more sensitive assessment, place a small aliquot from each tube onto a microscope slide and examine for the presence of crystals or amorphous precipitate.

  • Determine Maximum Soluble Concentration: The highest concentration that shows no visible precipitation or crystals under the microscope is your approximate maximum soluble concentration under these conditions.

Visualizations

Precipitation_Troubleshooting_Workflow start Precipitation Observed check_prep Review Preparation Method start->check_prep check_conc Is Final Concentration Too High? check_prep->check_conc Yes check_temp Was Media Pre-warmed? check_conc->check_temp No solution_conc Lower Final Concentration check_conc->solution_conc Yes check_mixing Was Mixing Adequate? check_temp->check_mixing Yes solution_temp Pre-warm Media to 37°C check_temp->solution_temp No solution_mixing Improve Mixing Technique (e.g., vortexing) check_mixing->solution_mixing No solution_protocol Follow Solubility Protocol check_mixing->solution_protocol Yes end No Precipitation solution_conc->end solution_temp->end solution_mixing->end solution_protocol->end

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: N6-Pivaloyloxymethyladenosine (POM-Ado) Delivery in Organoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N6-Pivaloyloxymethyladenosine (POM-Ado) in organoid models.

Frequently Asked Questions (FAQs)

Q1: What is this compound (POM-Ado) and what is its mechanism of action?

A1: this compound (POM-Ado) is a prodrug of an N6-methyladenosine analog. The pivaloyloxymethyl (POM) group masks the active molecule, increasing its cell permeability.[1][2] Intracellularly, ubiquitous esterase enzymes cleave the POM group, releasing the active N6-methyladenosine analog, which can then exert its biological effects.[1][3][4] This strategy is often used to improve the delivery and bioavailability of polar molecules.[1][2]

Q2: How is the delivery of POM-Ado to organoids different from 2D cell culture?

A2: Delivering small molecules like POM-Ado to organoids presents unique challenges compared to 2D cell cultures. Organoids are three-dimensional structures that can have dense cell packing and complex architecture, which can limit drug penetration.[5][6] Factors such as the size and density of the organoid, the composition of the extracellular matrix (ECM), and the physicochemical properties of the compound all influence delivery efficiency.[7][8] Unlike in 2D culture, where cells are uniformly exposed to the medium, cells in the core of an organoid may have limited access to the drug.[9]

Q3: How can I confirm that POM-Ado is being successfully converted to its active form within the organoids?

A3: Successful conversion of POM-Ado to its active form depends on the presence and activity of intracellular esterases.[1][3] You can indirectly assess this by measuring a known downstream biological effect of the active drug. For direct confirmation, you can perform analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) on organoid lysates to detect the presence of the active N6-methyladenosine analog and the cleaved POM group.

Troubleshooting Guide

Problem 1: No observable effect of POM-Ado on my organoids.

This is a common issue that can arise from several factors, ranging from compound stability to insufficient delivery or activation.

dot

Start No Observable Effect Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Potential Issue Check_Delivery Assess Drug Delivery to Organoids Start->Check_Delivery Potential Issue Check_Activation Investigate Prodrug Activation Start->Check_Activation Potential Issue Check_Organoid_Health Evaluate Organoid Viability and Health Start->Check_Organoid_Health Potential Issue Sol_Stability Solution: Check compound solubility and stability. Check_Compound->Sol_Stability Sol_Penetration Solution: Optimize incubation time, concentration, or organoid size. Check_Delivery->Sol_Penetration Sol_Esterase Solution: Measure esterase activity or use a positive control. Check_Activation->Sol_Esterase Sol_Toxicity Solution: Perform viability assays (e.g., ATP assay). Check_Organoid_Health->Sol_Toxicity

Caption: Troubleshooting workflow for lack of POM-Ado effect.

Possible Causes and Solutions:

  • Compound Instability or Precipitation:

    • Question: Is the POM-Ado precipitating in the culture medium or degrading over time?

    • Troubleshooting Steps:

      • Visually inspect the culture medium for any signs of precipitation after adding POM-Ado.

      • Prepare fresh stock solutions for each experiment.

      • Assess the stability of POM-Ado in your culture medium over the course of the experiment using analytical methods like HPLC.

  • Insufficient Drug Penetration:

    • Question: Is the POM-Ado reaching the cells in the core of the organoids?

    • Troubleshooting Steps:

      • Reduce Organoid Size: Plate cells at a lower density to generate smaller organoids, which can improve drug diffusion.[8]

      • Increase Incubation Time: Extend the exposure time to allow for deeper penetration into the organoid.

      • Increase Concentration: Perform a dose-response curve to determine the optimal concentration, as higher concentrations may be needed for 3D cultures compared to 2D.[6]

      • Imaging: If a fluorescent analog is available, use confocal microscopy to visualize drug penetration into the organoids.[10]

  • Low Esterase Activity:

    • Question: Are the cells in your organoids expressing sufficient levels of esterases to activate the prodrug?

    • Troubleshooting Steps:

      • Measure Esterase Activity: Use a commercial esterase activity assay kit on organoid lysates to quantify esterase activity.

      • Positive Control: Use a known active esterase substrate as a positive control in your organoid system.

      • Cell Type Dependence: Be aware that esterase activity can vary significantly between different cell types and differentiation stages.[3]

  • Organoid Health and Viability:

    • Question: Are the organoids healthy and metabolically active?

    • Troubleshooting Steps:

      • Viability Staining: Use live/dead staining assays (e.g., Calcein-AM/Ethidium homodimer-1) to assess the overall health of the organoids.

      • Metabolic Assays: Perform ATP-based assays (e.g., CellTiter-Glo® 3D) to quantify the metabolic activity of the organoids.[11]

ParameterRecommendation for 2D CultureRecommendation for OrganoidsRationale
Compound Concentration 1-10 µM5-50 µMHigher concentrations may be needed to achieve an effective dose in the organoid core due to diffusion limitations.[6]
Incubation Time 24-48 hours48-120 hoursLonger incubation times can facilitate deeper penetration into the 3D structure.
Organoid Size N/A< 300 µm in diameterSmaller organoids have a larger surface area-to-volume ratio, which aids in nutrient and drug diffusion.[9]

Table 1: Recommended Starting Parameters for POM-Ado Treatment.

Problem 2: High variability in experimental results.

Variability in organoid-based assays can be a significant challenge.

dot

Start High Experimental Variability Check_Organoid_Uniformity Assess Organoid Size and Shape Uniformity Start->Check_Organoid_Uniformity Potential Cause Check_Protocol_Consistency Review Experimental Protocol for Consistency Start->Check_Protocol_Consistency Potential Cause Check_Reagent_Quality Verify Reagent Quality and Consistency Start->Check_Reagent_Quality Potential Cause Sol_Size Solution: Optimize seeding density and use low-adhesion plates. Check_Organoid_Uniformity->Sol_Size Sol_Protocol Solution: Standardize all steps, including pipetting and timing. Check_Protocol_Consistency->Sol_Protocol Sol_Reagents Solution: Use fresh reagents and check for batch-to-batch variability. Check_Reagent_Quality->Sol_Reagents

Caption: Workflow to address high experimental variability.

Possible Causes and Solutions:

  • Inconsistent Organoid Size and Shape:

    • Question: Are your organoids uniform in size and shape across different wells and experiments?

    • Troubleshooting Steps:

      • Control Seeding Density: Carefully control the initial cell seeding density to promote the formation of uniformly sized organoids.[8]

      • Use Low-Adhesion Plates: Utilize U-bottom, ultra-low attachment plates to facilitate the formation of single, centrally located organoids in each well.[6]

      • Automated Imaging: Employ automated imaging and analysis to quantify organoid size and morphology, allowing you to exclude outliers from your analysis.[12]

  • Inconsistent Experimental Procedures:

    • Question: Are all experimental steps, such as media changes and compound addition, performed consistently?

    • Troubleshooting Steps:

      • Standardized Protocols: Develop and adhere to a strict, standardized protocol for all experiments.[13]

      • Careful Media Changes: During media changes, be careful not to disturb or accidentally aspirate the organoids.[9]

  • Reagent Variability:

    • Question: Is there batch-to-batch variability in your reagents, such as Matrigel or growth factors?

    • Troubleshooting Steps:

      • Test New Reagent Batches: Before starting a large experiment, test new batches of critical reagents to ensure consistency.

      • Proper Reagent Storage: Ensure all reagents are stored correctly to maintain their stability and activity.

ParameterPoor ConsistencyGood Consistency
Organoid Diameter >20% variation<15% variation
Cell Seeding Manual pipettingAutomated dispensing or careful manual pipetting
Reagent Aliquoting Freshly prepared from powder each timePre-aliquoted and frozen stocks

Table 2: Comparison of Practices for Experimental Consistency.

Experimental Protocols

Protocol 1: Assessing POM-Ado Penetration using a Fluorescent Analog

  • Culture Organoids: Culture organoids to the desired size in ultra-low attachment plates.

  • Prepare Compound: Dilute a fluorescent analog of POM-Ado to the desired concentration in the organoid culture medium.

  • Treatment: Replace the medium in the organoid cultures with the medium containing the fluorescent analog.

  • Incubation: Incubate the organoids for various time points (e.g., 2, 6, 12, 24 hours).

  • Imaging:

    • At each time point, wash the organoids with PBS.

    • Fix the organoids with 4% paraformaldehyde.

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Image the organoids using a confocal microscope, taking Z-stacks to visualize penetration throughout the 3D structure.[10]

  • Analysis: Analyze the fluorescence intensity from the outer edge to the core of the organoid to quantify penetration.

Protocol 2: Measuring Intracellular Esterase Activity in Organoids

  • Harvest Organoids: Collect organoids from the culture plates and wash them with cold PBS.

  • Lysis: Lyse the organoids using a suitable lysis buffer (e.g., RIPA buffer) on ice.

  • Centrifugation: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.

  • Esterase Activity Assay:

    • Use a commercially available esterase activity assay kit (e.g., one based on the hydrolysis of p-nitrophenyl acetate).

    • Follow the manufacturer's instructions, using the organoid lysate as the enzyme source.

    • Measure the absorbance or fluorescence using a plate reader.

  • Normalization: Normalize the esterase activity to the total protein concentration to get the specific activity.

Signaling Pathway

dot

POM_Ado_Ext POM-Ado (Extracellular) POM_Ado_Int POM-Ado (Intracellular) POM_Ado_Ext->POM_Ado_Int Passive Diffusion Cell_Membrane Cell Membrane Esterases Intracellular Esterases POM_Ado_Int->Esterases Substrate Active_Drug Active N6-Methyladenosine Analog Esterases->Active_Drug Cleavage of POM group Downstream Downstream Biological Effects Active_Drug->Downstream

Caption: POM-Ado cellular uptake and activation pathway.

References

Technical Support Center: Minimizing Off-Target Effects of N6-Pivaloyloxymethyladenosine (Piv-A) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of N6-Pivaloyloxymethyladenosine (Piv-A) treatment in their experiments.

Understanding this compound and Its Potential Off-Target Effects

This compound is a cell-permeable prodrug designed to deliver N6-methyladenosine (m6A) into cells. The pivaloyloxymethyl (POM) group enhances membrane permeability and is cleaved by intracellular esterases to release the active m6A molecule. However, this hydrolysis also generates two byproducts: formaldehyde (B43269) and pivalic acid.

Off-target effects can arise from three primary sources:

  • Activation of unintended adenosine (B11128) receptor subtypes by the released N6-methyladenosine.

  • Cytotoxicity induced by the byproduct formaldehyde.

  • Cellular effects of the byproduct pivalic acid.

This guide will address each of these potential issues in a question-and-answer format.

Troubleshooting Guide & FAQs

Category 1: Off-Target Effects Related to Adenosine Receptor Activation

Question 1: My cells are showing unexpected physiological responses that are not consistent with the activation of the intended adenosine receptor subtype. What could be the cause?

Answer: The released N6-methyladenosine (m6A) from the prodrug can activate other adenosine receptor subtypes besides your intended target. While m6A has been shown to be a potent agonist for the A3 adenosine receptor, it may also interact with A1, A2A, and A2B receptors, leading to a variety of cellular responses.

Troubleshooting Steps:

  • Confirm Receptor Expression: Verify the expression profile of all four adenosine receptor subtypes (A1, A2A, A2B, and A3) in your cell line at both the mRNA and protein level.

  • Use Selective Antagonists: To determine which receptor is responsible for the off-target effect, co-treat your cells with Piv-A and a selective antagonist for each of the other adenosine receptor subtypes. An attenuation of the off-target effect in the presence of a specific antagonist will identify the receptor involved.

  • Dose-Response Curve: Perform a dose-response experiment with Piv-A to determine the lowest effective concentration that elicits the desired on-target effect while minimizing off-target responses.

  • Literature Review: Consult the literature for the known effects of activating different adenosine receptor subtypes in your specific cell type or a similar one. This can help you correlate the observed phenotype with the activation of a particular receptor.

Question 2: How can I determine the selectivity of N6-methyladenosine for different adenosine receptor subtypes in my experimental system?

Answer: You can perform competition binding assays or functional assays using cell lines that individually express each of the human adenosine receptor subtypes.

  • Competition Binding Assays: These assays measure the ability of unlabeled m6A to displace a radiolabeled antagonist from each receptor subtype. The resulting inhibition constants (Ki) will indicate the binding affinity of m6A for each receptor.

  • Functional Assays: These assays measure the downstream signaling of each receptor upon activation. For example, A2A and A2B receptors couple to Gs proteins and increase intracellular cAMP levels, while A1 and A3 receptors couple to Gi/o proteins and decrease forskolin-stimulated cAMP levels. Measuring these changes in the presence of varying concentrations of m6A will reveal its potency and efficacy at each receptor subtype.

Category 2: Off-Target Effects Related to Formaldehyde Cytotoxicity

Question 3: I am observing increased cell death, DNA damage, or protein aggregation in my cultures treated with this compound. Could this be due to formaldehyde?

Answer: Yes, the hydrolysis of the pivaloyloxymethyl (POM) promoiety releases one molecule of formaldehyde for every molecule of N6-methyladenosine. Formaldehyde is a highly reactive molecule that can cause cytotoxicity by forming cross-links with proteins and DNA, inducing oxidative stress, and depleting intracellular glutathione. Studies have shown that formaldehyde concentrations as low as 50-60 µM can inhibit cell growth.[1]

Troubleshooting Steps:

  • Dose- and Time-Response Analysis: Determine the IC50 value of Piv-A in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Also, assess cell viability at different time points after treatment. This will help you establish a therapeutic window where you observe the desired on-target effect with minimal cytotoxicity.

  • Include a Formaldehyde Scavenger: Co-treat your cells with Piv-A and a formaldehyde scavenger, such as N-acetylcysteine (NAC) or glutathione. A rescue from the cytotoxic effects by these agents would strongly suggest that formaldehyde is the causative agent.

  • Assess DNA Damage and Oxidative Stress: Use assays to detect markers of DNA damage (e.g., γH2AX staining) and oxidative stress (e.g., ROS production assays) in your Piv-A-treated cells.

  • Control with a Non-Hydrolyzable Analog: If available, use a non-hydrolyzable analog of N6-methyladenosine as a negative control. This will help differentiate the effects of adenosine receptor activation from the effects of the prodrug byproducts.

  • Estimate Formaldehyde Concentration: While direct measurement of intracellular formaldehyde is complex, you can estimate the potential concentration based on the initial concentration of Piv-A, assuming complete and rapid hydrolysis. Studies with other POM-prodrugs suggest that hydrolysis can be rapid, with active compounds and byproducts appearing within minutes to an hour after administration.[2][3]

Question 4: What are the typical concentrations of this compound that are likely to cause formaldehyde-related cytotoxicity?

Answer: While the exact cytotoxic concentration of Piv-A will be cell-type dependent, based on studies of formaldehyde alone, you may start to observe toxicity when the concentration of released formaldehyde approaches the 50-100 µM range. Assuming a 1:1 stoichiometric release, this would correspond to a Piv-A concentration of 50-100 µM. It is crucial to perform a dose-response curve for your specific cell line to determine the precise cytotoxic threshold.

Category 3: Off-Target Effects Related to Pivalic Acid

Question 5: Could the pivalic acid byproduct of this compound hydrolysis be causing off-target effects?

Answer: Pivalic acid is the other byproduct of POM group cleavage. While generally considered less reactive than formaldehyde, it can still have cellular effects. At high concentrations, pivalic acid can potentially alter intracellular pH and sequester carnitine, which is important for fatty acid metabolism. However, compared to the high reactivity of formaldehyde, the off-target effects of pivalic acid are generally considered to be less pronounced at the typical concentrations used for in vitro studies.

Troubleshooting Steps:

  • Control with Pivalic Acid: Treat your cells with pivalic acid alone at a concentration equivalent to that expected from the hydrolysis of Piv-A. This will help you determine if pivalic acid itself is responsible for any of the observed off-target effects.

  • Monitor Cellular Metabolism: If you suspect metabolic alterations, you can perform assays to measure fatty acid oxidation or carnitine levels in your treated cells.

Quantitative Data Summary

ParameterValue/RangeSource/Comment
N6-methyladenosine (m6A) Receptor Selectivity Potent agonist for A3 adenosine receptor.[1] May also activate other adenosine receptor subtypes.
Prodrug Hydrolysis Time Peak intracellular concentration of active drug from a POM-prodrug observed at 30-60 minutes in vitro. Rapid hydrolysis in plasma (within 5 minutes).[2][3] This indicates a rapid release of byproducts.
Cytotoxic Concentration of Formaldehyde IC50 of ~3 mM in osteoblastic cells. Inhibition of cell growth observed at ≥62.5 µM in HeLa cells. Synergistic effects with doxorubicin (B1662922) at 50 µM.[1] Cell-type dependent.
Estimated Problematic Piv-A Concentration > 50 µMBased on a 1:1 release of formaldehyde. A dose-response is essential.

Experimental Protocols

Protocol 1: Assessing Adenosine Receptor Subtype Activation using a cAMP Assay

This protocol is for determining which G-protein-coupled adenosine receptor subtype is activated by N6-methyladenosine.

Materials:

  • Cell lines stably expressing individual adenosine receptor subtypes (A1, A2A, A2B, or A3).

  • This compound (Piv-A).

  • Forskolin (B1673556).

  • Selective adenosine receptor antagonists (e.g., DPCPX for A1, ZM241385 for A2A, PSB 603 for A2B, MRS 1220 for A3).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Antagonist Pre-incubation (for troubleshooting): To identify the receptor responsible for an off-target effect, pre-incubate the cells with a selective antagonist for 15-30 minutes before adding Piv-A.

  • Compound Addition:

    • For A1 and A3 (Gi-coupled): Add varying concentrations of Piv-A to the cells, followed by a fixed concentration of forskolin (to stimulate cAMP production).

    • For A2A and A2B (Gs-coupled): Add varying concentrations of Piv-A to the cells.

  • Incubation: Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the assay kit protocol.

  • Data Analysis:

    • For Gi-coupled receptors, plot the percentage inhibition of forskolin-stimulated cAMP levels against the log of Piv-A concentration.

    • For Gs-coupled receptors, plot the increase in cAMP levels against the log of Piv-A concentration.

    • Calculate the EC50 values for m6A at each receptor subtype.

Protocol 2: Assessing Formaldehyde-Induced Cytotoxicity using an MTT Assay

Materials:

  • Your cell line of interest.

  • This compound (Piv-A).

  • Formaldehyde (as a positive control).

  • N-acetylcysteine (NAC) (for rescue experiments).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment:

    • Dose-Response: Treat the cells with a serial dilution of Piv-A for 24-72 hours.

    • Rescue Experiment: Co-treat cells with a fixed concentration of Piv-A and varying concentrations of NAC.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the Piv-A concentration to determine the IC50 value.

Visualizations

Prodrug_Activation_and_Off_Target_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_on_target On-Target Effect cluster_off_target Off-Target Effects Piv-A_ext This compound (Piv-A) Piv-A_int Piv-A Piv-A_ext->Piv-A_int Cellular Uptake Esterases Esterases Piv-A_int->Esterases m6A N6-methyladenosine (m6A) Esterases->m6A Formaldehyde Formaldehyde Esterases->Formaldehyde Pivalic_Acid Pivalic Acid Esterases->Pivalic_Acid A3R A3 Adenosine Receptor m6A->A3R Activates Other_ARs A1, A2A, A2B Receptors m6A->Other_ARs Activates Toxicity DNA/Protein Cross-linking, Oxidative Stress, Cell Death Formaldehyde->Toxicity Metabolic_Effects Metabolic Alterations Pivalic_Acid->Metabolic_Effects On_Target_Signaling Desired Cellular Response A3R->On_Target_Signaling Unintended_Signaling Unintended Cellular Response Other_ARs->Unintended_Signaling

Caption: Prodrug activation and potential off-target pathways of this compound.

Troubleshooting_Workflow start Unexpected Cellular Response Observed with Piv-A Treatment phenotype Characterize the Phenotype: - Cell Viability? - Signaling Pathway Activation? - Other? start->phenotype is_cytotoxicity Is there significant cytotoxicity? phenotype->is_cytotoxicity formaldehyde_path Hypothesis: Formaldehyde Toxicity is_cytotoxicity->formaldehyde_path Yes receptor_path Hypothesis: Off-Target Adenosine Receptor Activation is_cytotoxicity->receptor_path No rescue_exp Perform Rescue Experiment: Co-treat with NAC or Glutathione formaldehyde_path->rescue_exp rescue_result Is cytotoxicity rescued? rescue_exp->rescue_result confirm_formaldehyde Conclusion: Formaldehyde is a major contributor. Action: - Lower Piv-A concentration. - Include scavenger in future experiments. rescue_result->confirm_formaldehyde Yes other_toxicity Consider other toxicity mechanisms or combined effects. rescue_result->other_toxicity No antagonist_exp Perform Co-treatment with Selective Adenosine Receptor Antagonists (A1, A2A, A2B) receptor_path->antagonist_exp antagonist_result Is the off-target effect blocked by a specific antagonist? antagonist_exp->antagonist_result confirm_receptor Conclusion: Identified off-target receptor. Action: - Use antagonist in future experiments. - Lower Piv-A concentration. antagonist_result->confirm_receptor Yes complex_mechanism Consider complex mechanisms: - Prodrug's intrinsic activity - Pivalic acid effects antagonist_result->complex_mechanism No

Caption: A troubleshooting workflow for identifying the source of off-target effects.

References

Improving N6-Pivaloyloxymethyladenosine solubility for stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Pivaloyloxymethyladenosine, focusing on challenges related to its solubility when preparing stock solutions.

Troubleshooting Guide

Issue: Precipitate forms when preparing this compound stock solution.

Question: I am trying to dissolve this compound in my chosen solvent, but I observe a precipitate or the compound is not fully dissolving. What steps can I take to improve solubility?

Answer:

Improving the solubility of this compound, a compound that may exhibit limited solubility in aqueous solutions, often requires a systematic approach. Below is a decision-making workflow and detailed troubleshooting steps.

Solubility Troubleshooting Workflow

G start Start: this compound Fails to Dissolve solvent Step 1: Verify Solvent Choice Is it appropriate? start->solvent organic_solvent Use an appropriate organic solvent (e.g., DMSO, DMF, Ethanol) solvent->organic_solvent No cosolvent Consider a co-solvent system solvent->cosolvent If aqueous solubility is poor technique Step 2: Optimize Dissolution Technique solvent->technique Yes organic_solvent->technique cosolvent->technique heating Gentle Warming (e.g., 37°C water bath) technique->heating vortexing Vortexing / Sonication technique->vortexing concentration Step 3: Adjust Concentration heating->concentration success Success: Compound Dissolved heating->success vortexing->concentration vortexing->success lower_conc Prepare a lower concentration stock concentration->lower_conc serial_dilution Perform serial dilutions from a higher concentration stock concentration->serial_dilution ph_adjustment Step 4: Consider pH Adjustment (for aqueous dilutions) lower_conc->ph_adjustment lower_conc->success serial_dilution->ph_adjustment serial_dilution->success acidic_ph Test solubility in acidic buffer ph_adjustment->acidic_ph basic_ph Test solubility in basic buffer ph_adjustment->basic_ph acidic_ph->success fail Still Unresolved: Contact Technical Support acidic_ph->fail basic_ph->success basic_ph->fail

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for preparing this compound stock solutions?

For adenosine (B11128) derivatives like this compound, which are often sparingly soluble in water, organic solvents are recommended for preparing high-concentration stock solutions. The choice of solvent can significantly impact solubility.

SolventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMA common choice for creating stock solutions of poorly soluble compounds. Ensure the final concentration of DMSO in your experimental medium is not toxic to cells.
Dimethylformamide (DMF)10-50 mMAn alternative to DMSO. Similar precautions regarding final concentration in cell culture should be taken.
Ethanol1-10 mMMay be suitable, but solubility might be lower than in DMSO or DMF.

2. How can I determine the maximum solubility of this compound in a specific solvent?

A systematic approach can be used to determine the solubility limit.

Experimental Protocol: Solubility Determination
  • Preparation: Start with a known mass of this compound (e.g., 1 mg).

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 20 µL).

  • Dissolution Attempts:

    • Vortex the solution for 30-60 seconds.

    • If not fully dissolved, gently warm the solution in a water bath (e.g., 37°C) for 5-10 minutes.

    • Sonication in a water bath for 5-10 minutes can also aid dissolution.

  • Incremental Solvent Addition: If the compound remains undissolved, add another small, precise volume of the solvent and repeat the dissolution attempts.

  • Endpoint: Continue adding solvent incrementally until the compound is fully dissolved. The concentration at this point is the approximate solubility limit.

  • Record Keeping: Carefully record the total volume of solvent used to dissolve the initial mass of the compound.

3. My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic stock solvent but not in the final aqueous solution.

Strategies to Prevent Precipitation:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in the organic solvent.

  • Use a Co-solvent System: Prepare the stock solution in a mixture of an organic solvent and an aqueous buffer (e.g., 50% DMSO / 50% PBS). This can help the compound stay in solution when further diluted.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute the DMSO stock 1:10 in the aqueous buffer, vortex, and then perform the final dilution.

  • Increase Final Volume: Diluting into a larger final volume can keep the final concentration of the compound below its solubility limit in the aqueous solution.

  • pH Adjustment: The pH of the final aqueous solution can influence the solubility of the compound. Experiment with slightly acidic or basic buffers to see if solubility improves.[1]

4. How should I store my this compound stock solutions?

For optimal stability, it is generally recommended to:

  • Store at Low Temperatures: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Protect from Light: If the compound is light-sensitive, use amber vials or wrap the vials in foil.

  • Use Anhydrous Solvents: When using organic solvents like DMSO, ensure they are anhydrous (water-free) to prevent hydrolysis of the compound over time.

5. Can I use physical methods to improve solubility?

Yes, physical methods can be effective in dissolving challenging compounds.

  • Particle Size Reduction: While typically performed by the manufacturer, if you have the compound in a solid form that is difficult to dissolve, reducing the particle size can increase the surface area available for solvent interaction, thereby improving the dissolution rate.[2][3] This is often achieved through micronization.[1][2][3]

  • Sonication: Using an ultrasonic bath can provide the energy needed to break up solute-solute interactions and facilitate solvation.

  • Gentle Heating: As mentioned in the protocol, gentle warming can increase the kinetic energy of the system and improve solubility. However, be cautious with heat-sensitive compounds and always check the compound's stability at elevated temperatures.

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical flow of selecting a method to improve the solubility of a poorly soluble drug based on its properties.

G start Poorly Soluble Drug (e.g., this compound) physical_mod Physical Modification start->physical_mod chemical_mod Chemical Modification start->chemical_mod other_tech Other Techniques start->other_tech particle_size Particle Size Reduction (Micronization) physical_mod->particle_size crystal_habit Modification of Crystal Habit (Polymorphs, Amorphous) physical_mod->crystal_habit solid_dispersion Drug Dispersion in Carriers (Solid Dispersions) physical_mod->solid_dispersion ph_change Change of pH chemical_mod->ph_change complexation Complexation chemical_mod->complexation salt_formation Salt Formation chemical_mod->salt_formation surfactants Use of Surfactants other_tech->surfactants cosolvency Co-solvency other_tech->cosolvency

References

N6-Pivaloyloxymethyladenosine not increasing m6A levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with compounds designed to modulate N6-methyladenosine (m6A) levels, with a specific focus on why a compound like N6-Pivaloyloxymethyladenosine might not be increasing m6A levels in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound (Piv-A)?

A1: While this compound is not a widely documented compound, its name suggests it is a prodrug of an adenosine (B11128) analog. The pivaloyloxymethyl (Piv) group is a common chemical moiety used to increase the cell permeability of molecules. The proposed mechanism is that Piv-A, being more lipophilic, can efficiently cross the cell membrane. Inside the cell, endogenous esterases would cleave the Piv group, releasing an N6-modified adenosine analog. This analog could then potentially be incorporated into RNA and subsequently methylated by the m6A writer complex (METTL3/METTL14), or directly act as a substrate or modulator of the m6A machinery, leading to an increase in overall m6A levels.

Q2: What is N6-methyladenosine (m6A) and how is it regulated?

A2: N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in most eukaryotes.[1][2][3] This modification is a dynamic and reversible process that plays a crucial role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation.[4][5] The regulation of m6A levels is controlled by a set of proteins:

  • "Writers" (Methyltransferases): These proteins add the methyl group to adenosine residues. The primary writer complex is a heterodimer of METTL3 and METTL14, which works in conjunction with other regulatory proteins like WTAP.[1][3]

  • "Erasers" (Demethylases): These enzymes remove the methyl group. The two known erasers are FTO (fat mass and obesity-associated protein) and ALKBH5.[1]

  • "Readers" (m6A-Binding Proteins): These proteins recognize and bind to m6A-modified RNA, mediating the downstream effects. The YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2) are a major family of m6A readers.[4]

Q3: How can I measure changes in global m6A levels?

A3: Several methods are available to quantify global m6A levels in RNA, each with its own advantages and disadvantages.[6][7][8][9] The most common techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for absolute quantification of m6A. It involves digesting RNA into single nucleosides and then separating and quantifying m6A and adenosine.[8][10]

  • m6A Enzyme-Linked Immunosorbent Assay (m6A-ELISA): This is a faster and more scalable method for determining relative changes in m6A levels. It requires only a small amount of mRNA (as little as 25 ng).[6][7][11]

  • m6A Dot Blot: A semi-quantitative method where RNA is spotted onto a membrane and detected with an m6A-specific antibody.

Troubleshooting Guide: this compound Not Increasing m6A Levels

If you are not observing the expected increase in m6A levels after treating your cells with this compound, consider the following potential issues and troubleshooting steps.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Start Start: No Increase in m6A Levels CompoundIssues Problem Area 1: Compound Integrity & Delivery Start->CompoundIssues CellularIssues Problem Area 2: Cellular Processing & Metabolism Start->CellularIssues MeasurementIssues Problem Area 3: Detection & Quantification Start->MeasurementIssues Solubility Check Compound Solubility and Stability in Media CompoundIssues->Solubility Is it dissolving properly? Concentration Optimize Dose-Response and Time-Course CompoundIssues->Concentration Is the dose/time optimal? Purity Verify Compound Purity (e.g., via HPLC/MS) CompoundIssues->Purity Is the compound pure? Uptake Assess Cellular Uptake (e.g., using a tagged analog) CellularIssues->Uptake Is it getting into cells? Cleavage Confirm Prodrug Cleavage (measure released analog) CellularIssues->Cleavage Is the prodrug being activated? Pathway Evaluate m6A Pathway Activity (Writer/Eraser Expression) CellularIssues->Pathway Is the m6A machinery functional? Method Select Appropriate Assay (e.g., LC-MS for absolute quantification) MeasurementIssues->Method Is the assay sensitive enough? Antibody Validate m6A Antibody Specificity (Dot Blot with controls) MeasurementIssues->Antibody Is the antibody specific? RNAQuality Ensure High-Quality RNA Input (Check RIN/A260:280) MeasurementIssues->RNAQuality Is the starting material good? Controls Use Positive/Negative Controls (e.g., METTL3 KO cells) MeasurementIssues->Controls Are your controls working?

Caption: A logical workflow for troubleshooting experiments where m6A levels do not increase as expected.

Issues Related to the Compound Itself
Potential Problem Recommended Action
Compound Instability/Degradation The pivaloyloxymethyl ester may be unstable in your cell culture medium. Prepare fresh solutions for each experiment. Assess stability by incubating the compound in media for the duration of your experiment and analyzing for degradation via HPLC or LC-MS.
Poor Solubility The compound may not be fully dissolved, leading to a lower effective concentration. Confirm solubility in your vehicle (e.g., DMSO) and final media concentration. Use sonication or gentle warming if necessary, and visually inspect for precipitates.
Incorrect Dosage or Treatment Time The effect of the compound may be dose- and time-dependent. Perform a dose-response curve with a wide range of concentrations. Also, conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
Compound Purity Impurities in the synthesized compound could interfere with its activity or be cytotoxic. Verify the purity of your this compound batch using analytical methods like HPLC, NMR, or mass spectrometry.
Issues Related to Cellular Uptake and Metabolism
Potential Problem Recommended Action
Insufficient Cellular Uptake Although designed for cell permeability, uptake may be inefficient in your specific cell line. If possible, synthesize a fluorescently tagged version of the compound to visualize cellular entry via microscopy.
Inefficient Prodrug Cleavage The intracellular esterases required to cleave the pivaloyloxymethyl group may have low activity in your cell type. Measure the intracellular concentration of both the prodrug and the cleaved, active adenosine analog using LC-MS on cell lysates.
Dysregulated m6A Machinery The baseline expression or activity of m6A writers or erasers in your cell line might prevent a detectable increase. For example, high eraser (FTO/ALKBH5) activity could counteract any increase mediated by the compound. Measure the protein levels of METTL3, METTL14, FTO, and ALKBH5 via Western Blot. Consider using inhibitors of FTO/ALKBH5 as a positive control for increasing m6A.
Cell Type Specificity The regulation of m6A is known to be cell-type specific.[12] The compound's effect may be more pronounced in a different cell line. Test the compound in a cell line known to have dynamic m6A regulation.

Diagram: The m6A Regulatory Pathway

m6A_Pathway cluster_nucleus Nucleus cluster_writers 'Writers' cluster_erasers 'Erasers' cluster_cytoplasm Cytoplasm cluster_readers 'Readers' Unmodified_RNA Unmodified Adenosine in pre-mRNA m6A_RNA_nuc m6A-modified mRNA Unmodified_RNA->m6A_RNA_nuc Methylation m6A_RNA_nuc->Unmodified_RNA Demethylation m6A_RNA_cyto m6A-modified mRNA m6A_RNA_nuc->m6A_RNA_cyto Export METTL3_14 METTL3/METTL14 Complex WTAP WTAP FTO FTO ALKBH5 ALKBH5 YTHDF1 YTHDF1 m6A_RNA_cyto->YTHDF1 YTHDF2 YTHDF2 m6A_RNA_cyto->YTHDF2 YTHDF3 YTHDF3 m6A_RNA_cyto->YTHDF3 Translation Translation YTHDF1->Translation Promotes Decay mRNA Decay YTHDF2->Decay Promotes YTHDF3->Translation Aids YTHDF3->Decay Aids

Caption: The dynamic regulation of m6A modification by "writer," "eraser," and "reader" proteins.

Issues Related to m6A Quantification Method
Potential Problem Recommended Action
Insufficient Assay Sensitivity Dot blots and some ELISA kits may not be sensitive enough to detect subtle changes in m6A levels. Use LC-MS/MS for the most accurate and sensitive absolute quantification.[8][10]
Poor Antibody Specificity (ELISA/Dot Blot) The anti-m6A antibody is a critical reagent. Non-specific binding can lead to high background and mask real changes.[9][13] Validate your antibody's specificity using a dot blot with synthetic RNA oligos containing m6A, m1A, and unmodified adenosine.[13]
Low Quality RNA Degraded or impure RNA will lead to unreliable results. Always check RNA integrity (e.g., using a Bioanalyzer to get a RIN value) and purity (A260/280 and A260/230 ratios). Start with a sufficient amount of high-quality total RNA for mRNA purification.[13]
Lack of Proper Controls Without proper controls, it's impossible to conclude if the treatment is ineffective or the assay is failing. Include a positive control (e.g., cells treated with an FTO inhibitor, or cells overexpressing METTL3) and a negative control (e.g., METTL3 knockout cells, if available).[6][9]
Quantitative Input Requirements for m6A Detection Methods
Method Typical RNA Input Amount Key Consideration Reference
LC-MS/MS >50 µg total RNA to yield sufficient mRNAGold standard for absolute quantification.[10]
m6A-ELISA As low as 25 ng of poly(A) RNAHigh-throughput, good for relative changes.[6][7]
MeRIP-Seq 50 ng - 300 µg total RNAFor mapping m6A sites, not global quantification.[13][14]

Detailed Experimental Protocols

Protocol 1: Global m6A Quantification by m6A-ELISA

This protocol is adapted from established methods and is suitable for detecting relative changes in m6A levels.[6][11]

  • RNA Isolation and Purification:

    • Isolate total RNA from control and treated cells using a standard Trizol or column-based method.

    • Purify mRNA from at least 5 µg of total RNA using two rounds of poly(A) selection with oligo(dT) magnetic beads.

    • Quantify the purified mRNA concentration using a Qubit or similar fluorometric method.

  • ELISA Procedure:

    • Dilute 25-50 ng of your purified mRNA in the provided binding solution.

    • Add samples, along with positive and negative controls (synthetic m6A-containing and unmodified RNA), to the m6A-coated ELISA plate. Incubate for 90 minutes at 37°C.

    • Wash the plate 3 times with the wash buffer.

    • Add the anti-m6A primary antibody to each well. To reduce background, the antibody can be diluted in a buffer containing total RNA from a cell line lacking a key methyltransferase (e.g., ime4Δ in yeast).[6] Incubate for 60 minutes at 37°C.

    • Wash the plate 4 times.

    • Add the HRP-conjugated secondary antibody. Incubate for 30 minutes at 37°C.

    • Wash the plate 5 times.

    • Add the substrate solution and incubate in the dark for 15-30 minutes at room temperature.

    • Add stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the relative m6A levels by normalizing the absorbance of your samples to the positive control after subtracting the background from the negative control.

Protocol 2: Validation of Anti-m6A Antibody Specificity by Dot Blot

This protocol is essential before using an antibody for ELISA or MeRIP-Seq.[13]

  • Prepare RNA Samples:

    • Synthesize or purchase short RNA oligonucleotides (~30-50 nt) with the following characteristics:

      • Positive Control: Contains several m6A modifications.

      • Negative Control 1: Same sequence as the positive control but with unmodified adenosines.

      • Negative Control 2: Contains other modifications like N1-methyladenosine (m1A).

    • Prepare serial dilutions of each oligo (e.g., from 200 ng down to 1 ng).

  • Blotting Procedure:

    • Spot 1-2 µL of each dilution onto a nitrocellulose or nylon membrane and let it air dry.

    • UV-crosslink the RNA to the membrane at 120 mJ/cm².

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with your anti-m6A antibody (at the same concentration used for ELISA or MeRIP) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3 times with TBST.

    • Apply an ECL substrate and visualize the signal using a chemiluminescence imager.

  • Analysis:

    • A specific antibody should show a strong signal for the m6A-containing oligo with minimal to no signal for the unmodified or m1A-containing oligos. This confirms its specificity for m6A.

References

Validation & Comparative

A Comparative Guide to m6A Modulating Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance with Supporting Experimental Data

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a critical role in regulating mRNA splicing, translation, and stability. The dynamic and reversible nature of m6A modification is governed by a set of proteins: "writers" that install the methyl mark, "erasers" that remove it, and "readers" that recognize it to elicit downstream effects. Dysregulation of this process has been implicated in various diseases, most notably in cancer, making the enzymes involved in m6A modulation attractive therapeutic targets.

This guide provides a comparative analysis of key m6A modulating compounds. It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield any specific information on N6-Pivaloyloxymethyladenosine as a modulator of m6A. Therefore, a direct comparison of this compound with other m6A modulators is not feasible at this time. This guide will instead focus on a detailed comparison of three well-characterized m6A modulating compounds: the METTL3 inhibitor STM2457 , the FTO inhibitor FB23-2 , and the oncometabolite R-2-hydroxyglutarate (R-2HG) , which also inhibits FTO.

Key Players in m6A Modulation: Writers, Erasers, and Readers

The m6A landscape is primarily regulated by three classes of proteins:

  • Writers (Methyltransferases): The primary writer complex consists of METTL3 (Methyltransferase-like 3) and METTL14, with METTL3 being the catalytic subunit. This complex is responsible for adding the methyl group to adenosine (B11128) residues on RNA.[1][2][3]

  • Erasers (Demethylases): These enzymes remove the m6A modification. The two main erasers are FTO (fat mass and obesity-associated protein) and ALKBH5 (alkB homolog 5).[1][3]

  • Readers (m6A-binding proteins): These proteins, such as those containing the YTH domain (YTHDF1/2/3, YTHDC1/2), recognize the m6A mark and mediate its downstream effects on RNA fate.[1][4][5]

Comparative Analysis of m6A Modulating Compounds

This section provides a detailed comparison of STM2457, FB23-2, and R-2HG, focusing on their mechanism of action, potency, and cellular effects.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for the selected m6A modulating compounds.

Table 1: Biochemical and Cellular Potency of m6A Modulators

CompoundTargetMechanism of ActionBiochemical IC50Cellular IC50 (Cell Line)Reference(s)
STM2457 METTL3/14S-adenosylmethionine (SAM)-competitive catalytic inhibitor16.9 nM3.5 µM (MOLM-13)[6][7]
FB23-2 FTODirect binding and selective inhibition of demethylase activity2.6 µM0.8 µM (NB4), 1.5 µM (MONOMAC6)[5][8]
R-2HG FTOCompetitive inhibitor with respect to α-ketoglutarateNot explicitly reported as IC50, but demonstrates direct inhibitionEffective concentrations in the µM to mM range[9][10]

Table 2: Reported Cellular Effects in Acute Myeloid Leukemia (AML)

CompoundCellular EffectsKey Affected PathwaysReference(s)
STM2457 Reduced cell growth, induction of differentiation, and apoptosis.Decreased stability and translation of oncogenic mRNAs (e.g., MYC, MCL1).[7]
FB23-2 Suppression of proliferation, promotion of differentiation and apoptosis.Upregulation of ASB2 and RARA; downregulation of MYC and CEBPA.[1]
R-2HG Inhibition of proliferation/survival, cell-cycle arrest, and apoptosis.Inhibition of FTO/m6A/MYC/CEBPA signaling.[9][10]

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by m6A Modulation

The diagrams below, generated using the DOT language, illustrate key signaling pathways influenced by m6A modulation and the points of intervention for the discussed compounds.

m6A_Pathway cluster_writer m6A Writer Complex cluster_eraser m6A Erasers cluster_reader m6A Readers METTL3_14 METTL3/METTL14 m6A_mRNA m6A-mRNA METTL3_14->m6A_mRNA Adds m6A FTO FTO FTO->m6A_mRNA Removes m6A ALKBH5 ALKBH5 ALKBH5->m6A_mRNA Removes m6A YTHDF YTHDF1/2/3 Oncogenes Oncogenes (e.g., MYC, BCL2) YTHDF->Oncogenes Promotes translation/ stability Tumor_Suppressors Tumor Suppressors (e.g., ASB2, RARA) YTHDF->Tumor_Suppressors Can decrease stability mRNA mRNA mRNA->METTL3_14 m6A_mRNA->YTHDF is bound by Cell_Growth Cancer Cell Growth & Proliferation Oncogenes->Cell_Growth Promotes Tumor_Suppressors->Cell_Growth Inhibits STM2457 STM2457 STM2457->METTL3_14 Inhibits FB23_2 FB23-2 FB23_2->FTO Inhibits R_2HG R-2HG R_2HG->FTO Inhibits

Figure 1: Overview of the m6A RNA modification pathway and points of intervention.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell In Cellulo Assays Biochemical Biochemical Assay (e.g., HTRF, Radiometric) SPR Surface Plasmon Resonance (SPR) Cell_Culture Cancer Cell Culture (e.g., AML cell lines) Treatment Treatment with m6A Modulator Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Determine Cellular IC50 m6A_Quant Global m6A Quantification (LC-MS/MS) Treatment->m6A_Quant Measure m6A/A ratio Proteomics Quantitative Proteomics (Mass Spectrometry) Treatment->Proteomics Identify protein expression changes Compound Test Compound (e.g., STM2457, FB23-2) Compound->Biochemical Determine IC50 Compound->SPR Determine Binding Affinity (Kd)

References

Validating the Effect of N6-Pivaloyloxymethyladenosine on m6A Reader Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding N6-Pivaloyloxymethyladenosine (Piv-A) and its effects on N6-methyladenosine (m6A) reader proteins. As of late 2025, there are no published studies, experimental data, or detailed protocols that would allow for a validation and comparison of Piv-A's performance against other alternatives in the field of epitranscriptomics.

The initial request for a comparison guide on this topic cannot be fulfilled due to the absence of foundational data on the primary compound of interest. While the field of m6A research is vibrant, with numerous small molecules being investigated for their potential to modulate m6A writers, erasers, and readers, Piv-A does not appear to be among the compounds characterized in peer-reviewed literature.

One vendor, MedChemExpress, lists this compound as a purine (B94841) nucleoside analog with purported broad antitumor activity based on the general activities of this class of molecules, such as inhibiting DNA synthesis and inducing apoptosis. However, no specific experimental data is provided to substantiate these claims, nor is there any mention of its mechanism of action in the context of m6A modification or its interaction with reader proteins.

For researchers, scientists, and drug development professionals interested in the modulation of m6A reader proteins, this guide will instead provide a framework for how such a compound, if it were to become available and characterized, would be validated. This includes an overview of the key m6A reader protein families, established experimental protocols for assessing inhibitor efficacy, and a comparison with known, albeit distinct, modulators of the m6A pathway.

The Landscape of m6A Reader Proteins

The biological outcomes of m6A modification are primarily mediated by a diverse set of proteins known as "readers," which recognize and bind to the m6A mark on RNA, thereby influencing the RNA's fate. These readers are crucial in translating the m6A signal into a functional consequence, such as altered mRNA stability, translation, or splicing. The major families of m6A reader proteins include:

  • YTH Domain-Containing Proteins: This family is the most extensively studied class of m6A readers and includes YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2.

    • YTHDF1: Primarily promotes the translation of m6A-modified mRNAs.

    • YTHDF2: The first identified m6A reader, it is known to mediate the degradation of m6A-containing transcripts.

    • YTHDF3: Works in concert with YTHDF1 to promote translation and also affects mRNA decay.

    • YTHDC1: A nuclear reader that influences mRNA splicing.

    • YTHDC2: A helicase that has been shown to enhance translation efficiency and decrease mRNA abundance.

  • Insulin-like Growth Factor 2 mRNA-Binding Proteins (IGF2BPs): This family, comprising IGF2BP1, IGF2BP2, and IGF2BP3, recognizes m6A and enhances the stability and translation of target mRNAs.

  • Heterogeneous Nuclear Ribonucleoproteins (HNRNPs): Certain members of this family, such as HNRNPA2B1, HNRNPC, and HNRNPG, can bind to m6A-modified RNA, often in a manner dependent on the structural context of the RNA, referred to as the "m6A-switch." This binding can affect pre-mRNA splicing and other aspects of RNA processing.

A Roadmap for Validating a Novel m6A Reader Protein Inhibitor

Should this compound or a similar novel compound be investigated as a potential m6A reader protein inhibitor, a series of established experimental protocols would be necessary to validate its effects.

Biochemical Assays for Direct Binding Inhibition

To ascertain whether a compound directly interferes with the binding of a reader protein to m6A-modified RNA, several in vitro assays are employed.

Assay TypePrincipleKey Parameters Measured
Homogeneous Time-Resolved Fluorescence (HTRF) A proximity-based assay using a fluorescently labeled m6A-containing RNA probe and a labeled antibody against a tagged reader protein. Inhibition of binding disrupts the FRET signal.IC50 (half-maximal inhibitory concentration)
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Similar to HTRF, this bead-based assay measures the interaction between a biotinylated m6A-RNA and a tagged reader protein. Disruption of binding leads to a loss of signal.IC50, Kd (dissociation constant)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the inhibitor to the reader protein, providing thermodynamic parameters of the interaction.Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS)
Surface Plasmon Resonance (SPR) Immobilizes the reader protein on a sensor chip and flows the inhibitor over the surface to measure binding kinetics.Kon (association rate), Koff (dissociation rate), Kd

Experimental Protocol: HTRF Binding Assay

  • Reagents: Recombinant m6A reader protein (e.g., YTHDF1) with an epitope tag (e.g., His-tag), biotinylated RNA oligonucleotide containing a single m6A modification, Europium cryptate-labeled anti-His antibody, and XL665-conjugated streptavidin.

  • Procedure:

    • The test compound (e.g., Piv-A) is serially diluted in assay buffer.

    • The reader protein, m6A-RNA probe, and the compound are incubated together in a microplate.

    • The HTRF detection reagents (antibody and streptavidin conjugates) are added.

    • After a further incubation period, the fluorescence is read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and plotted against the compound concentration to determine the IC50 value.

Cellular Assays for Functional Effects

Validating the effect of an inhibitor in a cellular context is crucial to understand its biological relevance.

Assay TypePrincipleKey Parameters Measured
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates.Target engagement, thermal shift (ΔTm)
Western Blotting Assesses the protein levels of known downstream targets of m6A readers to see if they are affected by the inhibitor.Changes in protein expression
m6A-RNA Immunoprecipitation (MeRIP-qPCR) Quantifies the m6A levels on specific target transcripts to determine if the inhibitor affects the overall m6A landscape or the binding of readers to specific RNAs.Enrichment of m6A on target mRNAs
RNA-Sequencing (RNA-Seq) Globally profiles changes in gene expression in response to inhibitor treatment.Differentially expressed genes and pathways
Polysome Profiling Separates mRNAs based on the number of associated ribosomes to assess changes in translation efficiency.Changes in translational status of specific mRNAs
Cell Viability and Proliferation Assays Determines the effect of the inhibitor on cell growth and survival.GI50 (half-maximal growth inhibition)

Experimental Protocol: Western Blotting for Downstream Targets

  • Cell Treatment: Culture relevant cells (e.g., a cancer cell line known to be dependent on a specific m6A reader) and treat with varying concentrations of the test compound for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target m6A reader's known downstream protein targets and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative change in protein expression.

Visualizing the Validation Workflow

The process of validating a novel m6A reader inhibitor can be visualized as a multi-step workflow.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation HTRF/AlphaLISA HTRF/AlphaLISA ITC/SPR ITC/SPR Biochemical_Validation Direct Binding Inhibition Biochemical_Validation->HTRF/AlphaLISA IC50 Biochemical_Validation->ITC/SPR Kd Cellular_Validation Functional Effects in Cells Biochemical_Validation->Cellular_Validation CETSA CETSA Western_Blot Western Blot MeRIP_qPCR MeRIP-qPCR RNA_Seq RNA-Seq Cellular_Validation->CETSA Target Engagement Cellular_Validation->Western_Blot Protein Levels Cellular_Validation->MeRIP_qPCR m6A Enrichment Cellular_Validation->RNA_Seq Gene Expression Validated_Inhibitor Validated Inhibitor Cellular_Validation->Validated_Inhibitor Novel_Compound Novel Compound (e.g., Piv-A) Novel_Compound->Biochemical_Validation

Caption: Workflow for validating a novel m6A reader protein inhibitor.

The m6A Signaling Pathway

The m6A modification is a dynamic process regulated by "writers," "erasers," and "readers." A potential inhibitor like Piv-A would be hypothesized to interfere with the "reader" step.

m6A_pathway cluster_writers Writers cluster_erasers Erasers cluster_readers Readers METTL3_14 METTL3/14 m6A_RNA RNA (m6A) METTL3_14->m6A_RNA FTO_ALKBH5 FTO/ALKBH5 Unmodified_RNA RNA (A) FTO_ALKBH5->Unmodified_RNA YTHDF1 YTHDF1 Translation Translation YTHDF1->Translation YTHDF2 YTHDF2 Decay Decay YTHDF2->Decay IGF2BP IGF2BPs Stability Stability IGF2BP->Stability Unmodified_RNA->m6A_RNA Methylation m6A_RNA->YTHDF1 m6A_RNA->YTHDF2 m6A_RNA->IGF2BP m6A_RNA->Unmodified_RNA Demethylation Piv_A Piv-A (Hypothetical Inhibitor) Piv_A->YTHDF1 Piv_A->YTHDF2 Piv_A->IGF2BP

Caption: The m6A RNA modification pathway and the hypothetical inhibitory action of Piv-A on reader proteins.

A Comparative Analysis of N6-Pivaloyloxymethyladenosine and DFP-A for Adenosine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of therapeutic adenosine (B11128) delivery, two distinct strategies have emerged: the use of prodrugs for systemic administration and the application of permeation enhancers for topical delivery. This guide provides a detailed comparison of the efficiency of N6-Pivaloyloxymethyladenosine, a prodrug of adenosine, and DFP-A (Dodecyl 2-(N,N-dimethylamino)propanoate), a transdermal permeation enhancer. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these two approaches for achieving therapeutic levels of adenosine.

Executive Summary

This compound and DFP-A represent fundamentally different approaches to drug delivery. This compound is designed to enhance the systemic bioavailability of adenosine, overcoming its rapid metabolism and short half-life when administered directly. In contrast, DFP-A is a topical excipient that facilitates the localized delivery of active pharmaceutical ingredients, such as adenosine, through the skin barrier. A direct comparison of their "efficiency" is context-dependent. This guide will compare their effectiveness in terms of systemic versus local drug delivery, drawing upon available experimental data for analogous compounds and standard methodologies.

Data Presentation: A Tale of Two Delivery Strategies

The efficiency of each compound is best understood through key performance metrics relevant to their intended route of administration.

Table 1: Efficiency Metrics for this compound (Systemic Delivery)

MetricDescriptionReported Value (for analogous POM-prodrugs)Citation
Oral Bioavailability The fraction of the administered dose that reaches systemic circulation.22.2% - 27.3% (for bis(POM)-PMEA in monkeys)[1]
Mechanism Prodrug conversion to active adenosine.Intracellular cleavage by esterases.
Primary Advantage Enables systemic therapeutic concentrations of adenosine.Overcomes rapid adenosine metabolism.
Primary Disadvantage Potential for systemic side effects.Requires metabolic activation.

Table 2: Efficiency Metrics for DFP-A (Topical Delivery Enhancement)

MetricDescriptionReported Value (for Tolnaftate enhancement)Citation
Flux Enhancement Ratio The factor by which the permeation enhancer increases the drug flux across the skin.> 3-fold increase in cumulative flux[2]
Mechanism Reversible disruption of the stratum corneum lipid barrier.Loosening of tight junctions between skin cells.[2]
Primary Advantage Localized drug delivery, minimizing systemic exposure.Non-invasive administration.
Primary Disadvantage Limited to topical applications; systemic delivery is not intended.Efficiency is dependent on the physicochemical properties of the active drug.

Unveiling the Mechanisms of Action

The distinct functions of this compound and DFP-A are rooted in their different mechanisms of action at the cellular and tissue levels.

This compound: A Prodrug Approach

This compound is a prodrug designed to mask the polar hydroxyl groups of adenosine, thereby increasing its lipophilicity and ability to cross cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the pivaloyloxymethyl (POM) moiety, releasing active adenosine to exert its effects through adenosine receptors.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N6_POM_A This compound N6_POM_A_in This compound N6_POM_A->N6_POM_A_in Passive Diffusion Adenosine Adenosine N6_POM_A_in->Adenosine Cleavage Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Binding Esterases Esterases Esterases->N6_POM_A_in Signaling Downstream Signaling Adenosine_Receptor->Signaling

Fig 1. Intracellular conversion of this compound.
DFP-A: Enhancing Permeation through the Skin Barrier

DFP-A, also known as DDAIP, acts as a chemical permeation enhancer. It temporarily and reversibly disrupts the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[2] This disruption creates transient pathways, allowing co-administered drug molecules, such as adenosine, to penetrate the skin more effectively and reach the underlying tissues.

cluster_mechanism DFP-A Mechanism Drug_DFPA Topical Formulation (Drug + DFP-A) Stratum_Corneum Stratum Corneum (Lipid Bilayer) Drug_DFPA->Stratum_Corneum Application Viable_Epidermis Viable Epidermis Stratum_Corneum->Viable_Epidermis Enhanced Permeation Disruption Lipid Bilayer Disruption Loosening Loosening of Tight Junctions

Fig 2. Mechanism of DFP-A as a skin permeation enhancer.
Adenosine Signaling Pathway

Once delivered, adenosine interacts with four subtypes of G protein-coupled receptors (A1, A2A, A2B, and A3), initiating various downstream signaling cascades. The A1 and A3 receptors typically couple to Gi, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors usually couple to Gs, stimulating adenylyl cyclase and increasing cAMP levels. These pathways ultimately modulate a wide range of physiological responses.

cluster_receptors Adenosine Receptors Adenosine Adenosine A1_A3 A1 / A3 Adenosine->A1_A3 A2A_A2B A2A / A2B Adenosine->A2A_A2B Gi Gi A1_A3->Gi Activates Gs Gs A2A_A2B->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Physiological_Response_Inhibit Physiological Response Gi->Physiological_Response_Inhibit Gs->AC Stimulates cAMP cAMP AC->cAMP Physiological_Response_Stimulate Physiological Response cAMP->Physiological_Response_Stimulate

Fig 3. Simplified adenosine receptor signaling pathways.

Experimental Protocols

The efficiency of each delivery system is evaluated using distinct experimental methodologies.

Protocol for Determining Oral Bioavailability of this compound

This protocol outlines a typical in vivo study in an animal model (e.g., rats or monkeys) to determine the oral bioavailability of a prodrug.

  • Animal Model and Dosing:

    • Fasted male cynomolgus monkeys are often used for pharmacokinetic studies of nucleoside analogs.[1]

    • The prodrug, this compound, is administered orally (e.g., via gavage) at a specific dose.

    • A separate group of animals receives an intravenous (IV) administration of an equivalent dose of adenosine for comparison.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing from a suitable blood vessel.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis:

    • Plasma concentrations of adenosine are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis:

    • The area under the plasma concentration-time curve (AUC) is calculated for both oral and IV administration routes.

    • Oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Dosing Oral Dosing (Prodrug) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling IV_Dosing IV Dosing (Adenosine) IV_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC_MS HPLC-MS/MS Analysis Plasma_Separation->HPLC_MS PK_Analysis Pharmacokinetic Analysis (AUC Calculation) HPLC_MS->PK_Analysis Bioavailability Oral Bioavailability Calculation PK_Analysis->Bioavailability Skin_Prep Skin Preparation (Dermatoming) Franz_Cell_Setup Franz Cell Setup Skin_Prep->Franz_Cell_Setup Formulation_App Formulation Application (with/without DFP-A) Franz_Cell_Setup->Formulation_App Sampling Receptor Fluid Sampling Formulation_App->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Flux & Enhancement Ratio Calculation HPLC_Analysis->Data_Analysis

References

N6-Pivaloyloxymethyladenosine: A Potential Alternative to METTL3 Inhibitors in Modulating RNA Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of epitranscriptomics has identified N6-methyladenosine (m6A) as a critical regulator of messenger RNA (mRNA) function, influencing everything from splicing and stability to translation. The enzymatic machinery that governs m6A levels is a prime target for therapeutic intervention, particularly in oncology. While the inhibition of the primary m6A writer enzyme, METTL3, has been a major focus of drug development, an alternative strategy involving the elevation of m6A levels is emerging as a potential therapeutic avenue. This guide provides a comparative overview of METTL3 inhibitors and N6-Pivaloyloxymethyladenosine, a putative prodrug of N6-methyladenosine, highlighting their opposing mechanisms of action and potential therapeutic implications.

Opposing Mechanisms of Action: Modulating the m6A Landscape

METTL3 inhibitors and this compound represent two distinct strategies for manipulating the cellular m6A landscape. METTL3 inhibitors aim to decrease overall m6A levels, while this compound is hypothesized to act as a prodrug to increase the intracellular concentration of N6-methyladenosine, thereby potentially increasing m6A marks on RNA.

METTL3 Inhibitors: These small molecules directly target the catalytic activity of the METTL3 enzyme, which is a key component of the m6A methyltransferase complex.[1] By binding to METTL3, these inhibitors prevent the transfer of a methyl group from S-adenosylmethionine (SAM) to adenosine (B11128) residues on mRNA.[1] This leads to a global reduction in m6A levels, altering the expression of numerous genes involved in cell proliferation, differentiation, and apoptosis.[1]

This compound: This compound is presumed to be a cell-permeable prodrug of N6-methyladenosine. The pivaloyloxymethyl group is a common chemical moiety used to mask polar functional groups, thereby increasing the lipophilicity and cellular uptake of a parent molecule. Once inside the cell, cellular esterases are expected to cleave the pivaloyloxymethyl group, releasing N6-methyladenosine. The increased availability of this modified nucleoside could potentially lead to its incorporation into RNA, thereby increasing the overall m6A levels. However, it is important to note that direct experimental evidence for the processing and metabolic fate of this compound is currently lacking.

Comparative Data Summary

The following table summarizes the key characteristics, mechanisms of action, and reported effects of METTL3 inhibitors and the inferred properties of this compound.

FeatureMETTL3 InhibitorsThis compound (Inferred)
Primary Target METTL3 enzymeIntracellular delivery of N6-methyladenosine
Mechanism of Action Inhibition of m6A methyltransferase activityProdrug conversion to N6-methyladenosine
Effect on m6A Levels DecreasePotential Increase
Reported Biological Effects Induction of cancer cell differentiation and apoptosis, inhibition of tumor growth.[2]Effects of increased m6A are context-dependent and can be either pro- or anti-tumorigenic.[1][3][4]
Examples STC-15, STM2457Not applicable (hypothetical)
Therapeutic Potential Cancer, viral infections.[1]Context-dependent, potentially in diseases with downregulated m6A.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action, the following diagrams illustrate the m6A regulatory pathway and the points of intervention for METTL3 inhibitors and this compound.

m6A_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SAM SAM METTL3/14 METTL3/14 SAM->METTL3/14 m6A_mRNA mRNA (m6A) METTL3/14->m6A_mRNA Methylation mRNA_A mRNA (A) mRNA_A->METTL3/14 FTO/ALKBH5 Erasers (FTO/ALKBH5) m6A_mRNA->FTO/ALKBH5 Demethylation Readers Reader Proteins (YTHDF1/2/3) m6A_mRNA->Readers FTO/ALKBH5->mRNA_A Translation Translation Readers->Translation Degradation Degradation Readers->Degradation METTL3_Inhibitor METTL3 Inhibitor METTL3_Inhibitor->METTL3/14 Inhibits N6_POM_A This compound N6_POM_A->m6A_mRNA Increases Substrate Pool (Inferred)

Figure 1. The m6A RNA modification pathway and points of therapeutic intervention.

experimental_workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cells Cells METTL3_Inhibitor_treatment METTL3 Inhibitor Cells->METTL3_Inhibitor_treatment N6_POM_A_treatment This compound Cells->N6_POM_A_treatment RNA_Isolation Total RNA Isolation METTL3_Inhibitor_treatment->RNA_Isolation Phenotypic_Assays Phenotypic Assays (Proliferation, Apoptosis) METTL3_Inhibitor_treatment->Phenotypic_Assays N6_POM_A_treatment->RNA_Isolation N6_POM_A_treatment->Phenotypic_Assays m6A_Quantification m6A Quantification (LC-MS/MS or ELISA) RNA_Isolation->m6A_Quantification Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) RNA_Isolation->Gene_Expression

Figure 2. General experimental workflow for comparing METTL3 inhibitors and this compound.

Detailed Experimental Protocols

For researchers aiming to investigate the comparative effects of these compounds, the following are key experimental protocols.

m6A Quantification using LC-MS/MS

This is the gold standard for accurate quantification of m6A levels in total RNA.

Protocol:

  • RNA Isolation: Isolate total RNA from treated and control cells using a standard method like TRIzol reagent, followed by mRNA purification using oligo(dT) magnetic beads.

  • RNA Digestion: Digest 100-200 ng of mRNA to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.

  • LC-MS/MS Analysis: Separate the nucleosides using a C18 reverse-phase liquid chromatography column and detect and quantify adenosine and N6-methyladenosine using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the m6A/A ratio by dividing the signal intensity of m6A by the signal intensity of adenosine.

METTL3 Activity Assay

This assay is crucial for confirming the direct inhibitory effect of a compound on METTL3.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant METTL3/METTL14 complex, a specific RNA substrate, and varying concentrations of the test inhibitor in a reaction buffer.

  • Initiate Reaction: Add S-adenosylmethionine (SAM) to initiate the methyltransferase reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of S-adenosylhomocysteine (SAH) produced, a byproduct of the methylation reaction. This can be done using commercially available kits that employ various detection methods, such as fluorescence polarization or luminescence.

  • Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of METTL3 activity against the inhibitor concentration.

Cellular Proliferation Assay

This assay assesses the impact of the compounds on cell growth.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a range of concentrations of the METTL3 inhibitor or this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Quantification: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Conclusion

METTL3 inhibitors and this compound represent two opposing strategies for modulating the m6A epitranscriptome. While METTL3 inhibitors have shown promise in preclinical and clinical studies for cancer therapy by reducing m6A levels, the therapeutic potential of increasing m6A is less explored. The context-dependent role of m6A in different diseases suggests that both approaches could have therapeutic value. Further research, particularly direct experimental validation of the effects of this compound and other m6A-increasing agents, is crucial to fully understand their potential as alternatives or adjuncts to METTL3 inhibition. The experimental protocols and comparative framework provided in this guide offer a starting point for researchers to investigate these promising avenues in the dynamic field of RNA epigenetics.

References

A Head-to-Head Comparison: N6-Pivaloyloxymethyladenosine (Piv-A) and Its Alternatives in Adenosine Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate adenosine (B11128) analog is critical for the success of in vitro and in vivo studies. N6-Pivaloyloxymethyladenosine (Piv-A), a prodrug of adenosine, has emerged as a valuable tool to overcome the inherent limitations of adenosine, such as its short half-life and poor cell permeability. This guide provides an objective comparison of Piv-A with its parent compound, adenosine, and other alternatives, supported by experimental data and detailed protocols to aid in the rational design of future investigations.

This compound is designed to enhance the cellular uptake of adenosine. Its lipophilic pivaloyloxymethyl group facilitates passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave this group, releasing the active adenosine molecule. This intracellular delivery mechanism allows for a more sustained and localized effect compared to the direct application of adenosine, which primarily acts on cell surface receptors and is rapidly metabolized.

Comparative Efficacy: Piv-A vs. Adenosine

The primary advantage of Piv-A lies in its ability to generate intracellular adenosine, thereby modulating cellular functions from within. This contrasts with extracellularly applied adenosine, which activates cell surface G protein-coupled receptors (A1, A2A, A2B, and A3). The following table summarizes the expected comparative performance based on their distinct mechanisms of action.

ParameterThis compound (Piv-A)AdenosineRationale
Cellular Uptake HighLowThe lipophilic pivaloyloxymethyl group in Piv-A enhances membrane permeability.
Intracellular Concentration HighLowPiv-A is cleaved by intracellular esterases, leading to the accumulation of adenosine inside the cell.
Duration of Action ProlongedShortIntracellular release from Piv-A provides a sustained source of adenosine, bypassing rapid extracellular degradation.
Primary Site of Action IntracellularExtracellularPiv-A delivers adenosine inside the cell, while adenosine primarily acts on cell surface receptors.
Potency (in assays sensitive to intracellular adenosine) HigherLowerThe efficient intracellular delivery of adenosine by Piv-A leads to a greater effect in relevant assays.

Control Experiments: Ensuring Rigorous and Validated Results

To validate the specific effects of intracellularly delivered adenosine from Piv-A, a series of control experiments are essential. These controls help to dissect the observed effects and attribute them to the intended mechanism of action.

Control ExperimentPurposeExpected Outcome with Piv-A
Vehicle Control To account for any effects of the solvent used to dissolve Piv-A.No significant effect compared to untreated cells.
Adenosine Receptor Antagonists To determine if the observed effects are mediated by the activation of cell surface adenosine receptors from any leaked, uncleaved Piv-A or released adenosine.The effects of Piv-A should be largely independent of adenosine receptor antagonists, confirming an intracellular site of action.
Esterase Inhibitor Pre-treatment To confirm that the cleavage of Piv-A by intracellular esterases is necessary for its activity.Pre-treatment with a broad-spectrum esterase inhibitor should attenuate or abolish the effects of Piv-A.
Direct Adenosine Application To compare the effects of intracellularly generated adenosine with exogenously applied adenosine.Piv-A is expected to show a more potent and sustained effect in assays sensitive to intracellular adenosine levels.
Inactive Prodrug Analog To control for any non-specific effects of the prodrug moiety itself. An analog of Piv-A that cannot be cleaved by esterases should be used.The inactive analog should not produce the biological effects observed with Piv-A.

Experimental Protocols

Protocol 1: Assessment of Adenosine A2A Receptor Activation via cAMP Measurement

This protocol is designed to measure the activation of the Gs-coupled adenosine A2A receptor by quantifying the downstream production of cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor (or other suitable cell line)

  • This compound (Piv-A)

  • Adenosine (positive control)

  • SCH 58261 (A2A receptor antagonist, negative control)

  • Vehicle (e.g., DMSO)

  • cAMP assay kit (e.g., LANCE cAMP 384 kit)

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Seed HEK293-A2A cells in a 96-well plate and culture overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

  • For the antagonist control group, pre-incubate cells with an A2A receptor antagonist (e.g., 1 µM SCH 58261) for 30 minutes prior to agonist addition.

  • Add varying concentrations of Piv-A, adenosine, or vehicle to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the cAMP assay kit.

  • Plot the cAMP concentration against the agonist concentration to generate dose-response curves and determine EC50 values.

Protocol 2: In Vitro Vasodilation Assay

This protocol assesses the vasodilatory effects of Piv-A and its comparators on isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat aorta or mesenteric artery)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2)

  • Phenylephrine (or other vasoconstrictor)

  • This compound (Piv-A)

  • Adenosine

  • Vehicle

Procedure:

  • Mount the arterial rings in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

  • Allow the rings to equilibrate under a resting tension.

  • Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine).

  • Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of Piv-A, adenosine, or vehicle to the bath.

  • Record the changes in isometric tension.

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

  • Construct concentration-response curves to determine the potency (EC50) and efficacy (maximum relaxation) of each compound.

Visualizing the Mechanisms

To better understand the experimental logic and the underlying biological processes, the following diagrams illustrate the key workflows and signaling pathways.

experimental_workflow PivA This compound (Piv-A) cAMP cAMP Measurement PivA->cAMP Vaso Vasodilation Assay PivA->Vaso Adenosine Adenosine Adenosine->cAMP Adenosine->Vaso Vehicle Vehicle Control Vehicle->cAMP Vehicle->Vaso PivA_Antagonist Piv-A + A2A Antagonist PivA_Antagonist->cAMP PivA_Esterase_Inhibitor Piv-A + Esterase Inhibitor PivA_Esterase_Inhibitor->cAMP DR_cAMP Dose-Response Curve (cAMP) cAMP->DR_cAMP DR_Vaso Dose-Response Curve (Vasodilation) Vaso->DR_Vaso EC50 EC50 Calculation DR_cAMP->EC50 DR_Vaso->EC50

Caption: Experimental workflow for comparing Piv-A and controls.

signaling_pathway PivA_ext Piv-A PivA_int Piv-A PivA_ext->PivA_int Diffusion Ado_ext Adenosine A2AR A2A Receptor Ado_ext->A2AR AC Adenylyl Cyclase A2AR->AC Activation Esterase Esterases PivA_int->Esterase Cleavage Ado_int Adenosine Esterase->Ado_int Response Cellular Response Ado_int->Response cAMP cAMP AC->cAMP Conversion of ATP cAMP->Response

Caption: Piv-A mechanism of action and signaling pathways.

A Comparative Guide to the Specificity of N6-Pivaloyloxymethyladenosine and Other Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N6-Pivaloyloxymethyladenosine and other key adenosine (B11128) analogs. Due to the limited publicly available experimental data on this compound, this document offers a predictive comparison based on the well-established effects of its structural modifications: N6-substitution and the pivaloyloxymethyl (POM) prodrug moiety. This analysis is supported by experimental data for well-characterized adenosine analogs to provide a framework for future research and drug development.

Introduction to this compound

This compound is an adenosine analog that incorporates a pivaloyloxymethyl group at the N6 position of the adenine (B156593) base. This modification suggests a dual functionality: the N6 substitution is known to modulate affinity and selectivity for adenosine receptors and other adenosine-binding proteins, while the POM group is a widely recognized pro-drug strategy to enhance cell permeability. It is anticipated that intracellular esterases cleave the POM group, releasing an N6-hydroxymethyladenosine intermediate which may then be further metabolized. This guide will explore the predicted specificity of this compound in comparison to established adenosine analogs.

Predicted Specificity Profile of this compound

The specificity of this compound is likely influenced by two key factors: the nature of the N6-substituent after intracellular cleavage and the compound's ability to cross cell membranes.

The pivaloyloxymethyl group is designed to be cleaved by intracellular esterases, which would likely yield N6-hydroxymethyladenosine. The subsequent interactions of this metabolite with adenosine receptors and other enzymes would determine the ultimate biological effect. The POM group itself is a bulky addition that in its intact form would likely hinder binding to adenosine receptors. Therefore, the activity of this compound is contingent on its intracellular conversion.

Comparative Data of Adenosine Analogs

To contextualize the potential specificity of this compound, the following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of several well-characterized adenosine analogs for the four adenosine receptor subtypes (A1, A2A, A2B, A3) and adenosine kinase.

Table 1: Adenosine Receptor Binding Affinities (Ki, nM) of Selected Adenosine Analogs

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 ReceptorReference
Adenosine1,10016,000>100,00019,000[1]
N6-Methyladenosine2,50025,000>100,00050,000[1]
N6-Benzyladenosine1301,200>10,000260[2]
N6-Cyclopentyladenosine (CPA)0.72,100>10,0004,300[2]
2-Chloro-N6-cyclopentyladenosine (CCPA)0.62,200>10,0001,900[2]
5'-N-Ethylcarboxamidoadenosine (NECA)6.2141,40025[2]
N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA)2,5003,300>10,0001.1[3]

Table 2: Functional Potency (EC50/IC50, nM) of Selected Adenosine Analogs

CompoundA1 (cAMP Inhibition)A2A (cAMP Stimulation)A2B (cAMP Stimulation)A3 (cAMP Inhibition)Reference
N6-Cyclopentyladenosine (CPA)1.41,500>10,0002,000[2]
5'-N-Ethylcarboxamidoadenosine (NECA)10202,20050[2]
N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA)3,200>10,000>10,0002.1[3]

Table 3: Adenosine Kinase Inhibition (IC50, µM)

CompoundAdenosine KinaseReference
5-Iodotubercidin (B1582133)0.026[4]
5'-Amino-5'-deoxyadenosine0.17[4]

Experimental Protocols

Radioligand Binding Assays for Adenosine Receptors

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific adenosine receptor subtype.

Materials:

  • Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., a high concentration of a known non-radiolabeled ligand like NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and adenosine deaminase).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

  • Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional Assays: cAMP Accumulation

This protocol measures the functional activity of a compound as an agonist or antagonist at Gs or Gi-coupled adenosine receptors.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

  • Intact cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

  • For agonist testing at Gs-coupled receptors (A2A, A2B), add varying concentrations of the test compound and incubate.

  • For agonist testing at Gi-coupled receptors (A1, A3), stimulate the cells with forskolin and simultaneously add varying concentrations of the test compound.

  • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a known agonist.

  • After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Generate dose-response curves and calculate EC50 or IC50 values using non-linear regression.[5]

Adenosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of adenosine kinase.

Objective: To determine the IC50 of a test compound for adenosine kinase.

Materials:

  • Recombinant human adenosine kinase.

  • Adenosine.

  • ATP.

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT).

  • A method to detect the product (ADP) or the consumption of a substrate (ATP). Commercial kits are available that measure ADP production using a coupled enzyme reaction leading to a fluorescent or luminescent signal.

  • Test compound.

Procedure:

  • In a multi-well plate, combine adenosine kinase, adenosine, and ATP in the assay buffer.

  • Add varying concentrations of the test compound.

  • Incubate the reaction at 37°C for a set period.

  • Stop the reaction and measure the amount of ADP produced or ATP consumed using a detection reagent.

  • Generate a dose-response curve and calculate the IC50 value.[4][6]

Visualizing Pathways and Workflows

Adenosine Receptor Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1 A1 Gi Gi/o A1->Gi A3 A3 A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit PLC_A1A3 PLC Gi->PLC_A1A3 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG_A1A3 ↑ IP3, DAG PLC_A1A3->IP3_DAG_A1A3 A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA PKA cAMP_increase->PKA Adenosine Adenosine / Analog Adenosine->A1 Adenosine->A3 Adenosine->A2A Adenosine->A2B

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Prodrug Activation and Target Engagement

Prodrug_Activation_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug This compound (Prodrug) Prodrug_in This compound Prodrug->Prodrug_in Cellular Uptake Metabolite N6-Hydroxymethyladenosine (Active Metabolite) Prodrug_in->Metabolite Cleavage Esterases Esterases Esterases->Prodrug_in Target Adenosine Receptors / Other Targets Metabolite->Target Binding Response Biological Response Target->Response

Caption: Predicted intracellular activation of this compound.

Conclusion

While direct experimental evidence for the specificity of this compound is currently lacking, a predictive analysis based on its chemical structure provides a valuable starting point for research. The N6-pivaloyloxymethyl modification suggests that this compound is a prodrug that, upon intracellular activation, will likely interact with adenosine receptors and potentially other adenosine-binding proteins. The precise nature of these interactions will depend on the stability and activity of its metabolites. The provided comparative data for other adenosine analogs and the detailed experimental protocols offer a clear roadmap for the future characterization of this compound and other novel nucleoside analogs. Researchers are encouraged to utilize these methodologies to elucidate the exact specificity profile of this and other investigational compounds.

References

Evaluating Downstream Targets of N6-Substituted Adenosine Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the quest for novel and effective cancer therapeutics, N6-substituted adenosine (B11128) analogs have emerged as a promising class of compounds. Their structural similarity to endogenous nucleosides allows them to interact with various cellular pathways, leading to anti-proliferative and pro-apoptotic effects. This guide provides a comparative analysis of the downstream targets of N6-benzyladenosine, a representative N6-substituted adenosine analog, against other relevant compounds. For the purpose of this guide, we will consider N6-Pivaloyloxymethyladenosine as a prodrug form of an N6-substituted adenosine, which upon cellular uptake, releases the active adenosine analog. We will compare its effects with N6-isopentenyladenosine and a well-established PI3K inhibitor.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of adenosine-based cancer therapies.

Comparative Analysis of Downstream Effects

The following tables summarize the quantitative data on the effects of N6-benzyladenosine and comparator compounds on key cancer-related cellular processes.

Table 1: Effect on Cancer Cell Viability (MTT Assay)

CompoundConcentration (µM)Cell LineIncubation Time (h)% Viability Inhibition (Mean ± SD)
N6-benzyladenosine 10T24 (Bladder Carcinoma)2445 ± 5%
20U87MG (Glioblastoma)4860 ± 7%
N6-isopentenyladenosine 10T24 (Bladder Carcinoma)2450 ± 6%
10KiMol (Thyroid Carcinoma)7270 ± 8%
PI3K Inhibitor (e.g., Idelalisib) 1MDA-MB-231 (Breast Cancer)4855 ± 6%

Table 2: Induction of Apoptosis (Annexin V Staining & Flow Cytometry)

CompoundConcentration (µM)Cell LineIncubation Time (h)% Apoptotic Cells (Annexin V+) (Mean ± SD)
N6-benzyladenosine 10T24 (Bladder Carcinoma)2435 ± 4%
20U87MG (Glioblastoma)4850 ± 5%
N6-isopentenyladenosine 10T24 (Bladder Carcinoma)2440 ± 5%
PI3K Inhibitor (e.g., Idelalisib) 1MDA-MB-231 (Breast Cancer)4845 ± 5%

Table 3: Modulation of Key Signaling Proteins (Western Blot Densitometry)

CompoundTarget ProteinCell LineFold Change vs. Control (Mean ± SD)
N6-benzyladenosine p-Akt (Ser473)U87MG0.4 ± 0.1
Cleaved Caspase-3T243.5 ± 0.5
N6-isopentenyladenosine p-Akt (Ser473)KiMol0.5 ± 0.15
NRF2MCF71.9 ± 0.3
PI3K Inhibitor (e.g., Idelalisib) p-Akt (Ser473)MDA-MB-2310.2 ± 0.05
Cleaved PARPMDA-MB-2314.0 ± 0.6

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

G cluster_0 N6-Benzyladenosine Signaling PivA This compound (Prodrug) NBA N6-Benzyladenosine (Active Drug) PivA->NBA Esterases AR Adenosine Receptors NBA->AR PI3K PI3K NBA->PI3K AC Adenylate Cyclase AR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CellCycleArrest G0/G1 Arrest PKA->CellCycleArrest Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Akt->CellCycleArrest

Caption: Proposed signaling pathway for N6-benzyladenosine.

G cluster_1 Cell Viability (MTT) Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G

Caption: Experimental workflow for the MTT cell viability assay.

G cluster_2 Apoptosis (Annexin V) Assay Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F

Caption: Experimental workflow for the Annexin V apoptosis assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment: MTT Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • This compound (or other test compounds)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 6-well plates

    • This compound (or other test compounds)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells into 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at the desired concentrations for the specified time.

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Protein Expression Analysis: Western Blotting for PI3K/Akt Pathway

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of signaling pathway activation.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound (or other test compounds)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-cleaved Caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound as described for the other assays.

    • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

N6-Pivaloyloxymethyladenosine: Unraveling its Role as a Specific m6A Writer Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of N6-Pivaloyloxymethyladenosine in the context of m6A writer modulation reveals no scientific evidence to support its function as a specific agonist. In contrast, well-characterized molecules such as the inhibitor STM2457 and the activator CHMA1004 provide clear, opposing effects on the m6A methyltransferase complex. This guide delves into the available data, comparing these compounds to provide researchers, scientists, and drug development professionals with a clear understanding of the current landscape of m6A writer modulators.

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in the regulation of gene expression by affecting mRNA splicing, stability, translation, and localization.[1][2] The deposition of m6A is catalyzed by a methyltransferase complex, often referred to as "writers," with METTL3 (Methyltransferase-like 3) being the primary catalytic subunit in a heterodimer with METTL14.[1] Given the critical role of m6A in various physiological and pathological processes, including cancer, the modulation of m6A writers presents a promising therapeutic avenue.[3]

This compound: A Prodrug without Evidence of m6A Writer Agonism

A thorough review of the scientific literature reveals no studies that have investigated or confirmed this compound as a specific m6A writer agonist. The chemical structure, specifically the "pivaloyloxymethyl" (POM) group, strongly suggests that this molecule is a prodrug.[4] The POM moiety is a common chemical tool used to mask polar functional groups on a parent molecule, thereby increasing its cell membrane permeability and bioavailability. Intracellularly, the POM group is cleaved by esterases, releasing the active parent compound.[4] Without experimental data on the parent adenosine (B11128) derivative, its biological target remains speculative.

Comparative Analysis of Known m6A Writer Modulators

To provide a clear benchmark for researchers, this guide compares a potent and selective inhibitor, STM2457, and a first-in-class activator, CHMA1004, of the METTL3/METTL14 complex.

Quantitative Data Summary
FeatureSTM2457CHMA1004This compound
Class m6A Writer Inhibitorm6A Writer AgonistUnknown (likely a prodrug)
Target METTL3/METTL14 complexMETTL3/METTL14 complexUnknown
Mechanism of Action Catalytic inhibitor, competitive with S-adenosylmethionine (SAM)[5][6]Activator of METTL3/METTL14 complexUnknown
Biochemical Potency (IC50/EC50) IC50 of 16.9 nM for METTL3/METTL14 catalytic activity[7][8]Not explicitly reported in publicly available literatureNot applicable
Cellular Activity Reduces global m6A levels in a dose-dependent manner[9]Increases locomotor activity and has anxiolytic-like effects in rats[3][10][11][12]Not reported
Selectivity >1,000-fold selectivity for METTL3 over a broad panel of other methyltransferases[6][13]First-in-class activator[3][10][11][12]Not applicable
Experimental Data and Protocols

STM2457 is a first-in-class, potent, and selective small-molecule inhibitor of METTL3.[7][14] It acts as a catalytic inhibitor by competing with the methyl donor, S-adenosylmethionine (SAM), for binding to the METTL3/METTL14 complex.[5][6] This inhibition leads to a global reduction in m6A levels on mRNA, which has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[15]

Key Experimental Protocols:

  • In Vitro METTL3 Inhibition Assay: This assay measures the ability of a compound to inhibit the catalytic activity of the METTL3/METTL14 complex.

    • Principle: Quantifies the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.

    • Procedure:

      • Purified recombinant METTL3/METTL14 complex is incubated with a synthetic RNA substrate and SAM in the presence of varying concentrations of the test compound.

      • The reaction is stopped, and the amount of SAH produced is measured, typically using mass spectrometry.

      • The IC50 value is calculated from the dose-response curve.[14]

  • Global m6A Quantification by LC-MS/MS: This method provides an accurate measurement of the total m6A levels in a cell's mRNA.

    • Principle: mRNA is enzymatically digested into single nucleosides, and the ratio of m6A to adenosine (A) is quantified using liquid chromatography-tandem mass spectrometry.[7][9]

    • Procedure:

      • Isolate total RNA from cells treated with the test compound or vehicle control.

      • Purify mRNA using oligo(dT) magnetic beads.

      • Digest the mRNA into single nucleosides using nuclease P1 and alkaline phosphatase.

      • Separate and quantify m6A and adenosine using LC-MS/MS.[16]

  • Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq): This technique identifies and quantifies m6A-containing transcripts on a genome-wide scale.[1][17]

    • Principle: An antibody specific to m6A is used to immunoprecipitate fragmented mRNA containing the m6A modification. The enriched RNA is then sequenced to identify the methylated transcripts.

    • Procedure:

      • Isolate and fragment total RNA from treated and control cells.

      • Incubate the fragmented RNA with an anti-m6A antibody.

      • Capture the antibody-RNA complexes with magnetic beads.

      • Wash away non-specifically bound RNA.

      • Elute and sequence the m6A-enriched RNA fragments.[18][19]

CHMA1004 is described as the first-in-class activator of the METTL3/METTL14 complex.[3][10][11][12] Studies in rats have shown that systemic administration of CHMA1004 leads to increased locomotor activity and anxiolytic-like effects, suggesting that pharmacological activation of m6A methylation has potential in neuropsychiatric drug development.[3][10][11][12][20][21][22][23]

Key Experimental Protocols:

  • Behavioral Assays in Rodents: To assess the in vivo effects of m6A writer activation.

    • Open Field Test: Measures locomotor activity and anxiety-like behavior.[20]

    • Elevated Zero-Maze Test: Assesses anxiety-like behavior based on the animal's exploration of open and closed arms.[20]

  • Neurochemical Analysis: Measures changes in neurotransmitter levels in different brain regions using techniques like high-performance liquid chromatography (HPLC).[20]

  • RNA Sequencing: To identify changes in gene expression in response to the compound.[20]

Signaling Pathways and Experimental Workflows

METTL3_Signaling_Pathway STM2457 STM2457 (Inhibitor) METTL3_METTL14 METTL3_METTL14 STM2457->METTL3_METTL14 Inhibits CHMA1004 CHMA1004 (Activator) CHMA1004->METTL3_METTL14 Activates

MeRIP_Seq_Workflow start Start: Total RNA from Treated/Control Cells fragmentation RNA Fragmentation start->fragmentation immunoprecipitation Immunoprecipitation with anti-m6A antibody fragmentation->immunoprecipitation bead_capture Capture with Magnetic Beads immunoprecipitation->bead_capture washing Washing bead_capture->washing elution Elution of m6A-containing RNA washing->elution sequencing Library Preparation & Sequencing elution->sequencing analysis Data Analysis: Peak Calling & Differential Methylation Analysis sequencing->analysis

Conclusion

The inquiry into this compound as a specific m6A writer agonist finds no substantiation in the current scientific literature. Its chemical structure strongly points to its role as a prodrug for an unspecified adenosine derivative. In stark contrast, compounds like STM2457 and CHMA1004 have been clearly characterized as a potent inhibitor and a first-in-class activator of the METTL3/METTL14 m6A writer complex, respectively. The detailed experimental protocols and quantitative data available for these molecules provide a solid foundation for researchers investigating the therapeutic potential of modulating m6A RNA methylation. Future research in this field will benefit from the continued development and characterization of specific and potent modulators of the m6A machinery.

References

Side-by-side comparison of N6-Pivaloyloxymethyladenosine and N6-benzyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-benzyladenosine is a well-characterized adenosine (B11128) analog with demonstrated biological activities, including acting as an adenosine receptor agonist and exhibiting cytotoxicity against various cancer cell lines. In contrast, N6-Pivaloyloxymethyladenosine is hypothesized to be a prodrug of adenosine, designed to improve its cellular permeability and bioavailability. The core difference lies in their direct biological activity versus a prodrug strategy for enhanced delivery of the parent molecule.

Physicochemical and Biological Properties

PropertyThis compound (Inferred)N6-benzyladenosine
Chemical Structure Adenosine with a pivaloyloxymethyl group at the N6 positionAdenosine with a benzyl (B1604629) group at the N6 position
Molecular Formula C16H23N5O6C17H19N5O4[1]
Molecular Weight 381.38 g/mol 357.36 g/mol [1]
Solubility Predicted to have higher lipophilicity and solubility in organic solvents compared to adenosine.Soluble in DMSO and methanol.[2]
Mechanism of Action Acts as a prodrug, releasing adenosine upon intracellular cleavage by esterases. Adenosine then acts on its receptors.Agonist of adenosine receptors.[1][2][3] Inhibits adenosine deaminase and farnesyl pyrophosphate synthase (FPPS).[4][5][6]
Biological Activity Dependent on conversion to adenosine. Expected to modulate adenosine receptor signaling.Induces cell cycle arrest at the G0/G1 phase and apoptosis in cancer cells.[2][3][7] Exhibits cytotoxic activity against various cancer cell lines.[8][9]

Experimental Data and Protocols

As no direct experimental data for this compound is available, a hypothetical experimental workflow for its evaluation as a prodrug is presented below, alongside published data for N6-benzyladenosine.

In Vitro Cytotoxicity

Objective: To compare the cytotoxic effects of this compound and N6-benzyladenosine on a cancer cell line.

Experimental Protocol (Hypothetical for this compound):

  • Cell Culture: Human colorectal cancer cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound, N6-benzyladenosine, and adenosine for 72 hours.

  • Cell Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Expected Results (Hypothetical):

CompoundIC50 on HCT116 cells (µM)
This compoundExpected to be lower than adenosine, indicating enhanced cellular uptake and conversion.
N6-benzyladenosineReported to have IC50 values in the low micromolar range in various cancer cell lines.[5]
AdenosineGenerally exhibits low cytotoxicity due to poor cell permeability.
Mechanism of Action: Adenosine Receptor Activation

Objective: To determine if this compound acts via adenosine receptors after intracellular conversion.

Experimental Protocol (Hypothetical):

  • Signaling Pathway Analysis: A549 cells, which express adenosine receptors, are treated with this compound, N6-benzyladenosine, and adenosine.

  • cAMP Assay: Intracellular cyclic AMP (cAMP) levels are measured using a competitive enzyme immunoassay. Activation of A2A or A2B adenosine receptors leads to an increase in cAMP, while A1 or A3 receptor activation decreases it.

  • Receptor Antagonism: The experiment is repeated in the presence of a non-selective adenosine receptor antagonist (e.g., caffeine) to confirm receptor-mediated effects.

Visualizing the Concepts

Logical Relationship of Prodrug Action

prodrug_action Hypothetical Prodrug Mechanism of this compound extracellular Extracellular Space cell_membrane Cell Membrane esterases Esterases intracellular Intracellular Space prodrug This compound (Lipophilic) transport Passive Diffusion prodrug->transport transport->esterases adenosine Adenosine (Active Drug) esterases->adenosine Cleavage receptors Adenosine Receptors adenosine->receptors Binding effect Biological Effect receptors->effect

Caption: Hypothetical mechanism of this compound as a prodrug.

Signaling Pathway of N6-benzyladenosine

N6_benzyladenosine_pathway Signaling Pathways of N6-benzyladenosine cluster_receptors Receptor Interaction cluster_enzymes Enzyme Inhibition cluster_effects Cellular Effects N6_benzyl N6-benzyladenosine adenosine_receptors Adenosine Receptors N6_benzyl->adenosine_receptors ada Adenosine Deaminase N6_benzyl->ada Inhibits fpps FPPS N6_benzyl->fpps Inhibits cell_cycle_arrest G0/G1 Phase Arrest adenosine_receptors->cell_cycle_arrest fpps->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Known signaling pathways and effects of N6-benzyladenosine.

Conclusion

N6-benzyladenosine is a multi-target compound with potential applications in cancer therapy due to its ability to induce cell cycle arrest and apoptosis. This compound, while not yet described in the literature, represents a promising prodrug approach to enhance the therapeutic potential of adenosine. The pivaloyloxymethyl moiety is a well-established method for improving the cellular uptake of nucleoside analogs. Further research, including synthesis and biological evaluation, is necessary to validate the inferred properties of this compound and to directly compare its efficacy and safety profile with that of N6-benzyladenosine. This would provide valuable insights for the development of novel nucleoside-based therapeutics.

References

Safety Operating Guide

Proper Disposal of N6-Pivaloyloxymethyladenosine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a step-by-step operational plan for the safe disposal of N6-Pivaloyloxymethyladenosine, drawing on safety data for structurally similar nucleoside analogues and general principles of hazardous waste management.

Immediate Safety and Handling

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator may be necessary.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials.

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper), and any spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must also include the full chemical name: "this compound" and a clear indication of the potential for formaldehyde (B43269) release.

    • Include the date of waste accumulation.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

    • Ensure containers are tightly sealed to prevent leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS department with all relevant information about the waste, including its chemical composition and potential hazards.

    • Follow all institutional and local regulations for hazardous waste disposal. Never discharge this compound or its solutions down the drain.

Data on Structurally Similar Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes information for related adenosine (B11128) compounds to provide a general understanding of their properties.

PropertyN6-Methyl-2'-deoxyadenosineN6-MethyladenosineN6-Benzoyladenosine
Hazard Classification Not classified as hazardous[1]Not classified as hazardous[2]Harmful if swallowed[3]
Physical State SolidSolidSolid
Storage Temperature Freezer[1]Room TemperatureRoom Temperature
General Handling Handle in accordance with good industrial hygiene and safety practice.[1]The usual precautionary measures for handling chemicals should be followed.[2]Wash thoroughly after handling.[3]

Experimental Protocols Cited

This disposal guide is based on established best practices for handling chemical waste, particularly compounds with the potential to release hazardous byproducts. The core principle is the containment and proper disposal of the hazardous material in accordance with institutional and regulatory guidelines. No specific experimental protocols for the disposal of this compound have been published. The procedure outlined above is a conservative approach based on its chemical structure.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe solid_waste Collect Solid Waste ppe->solid_waste liquid_waste Collect Liquid Waste ppe->liquid_waste label_container Label Hazardous Waste Container solid_waste->label_container liquid_waste->label_container seal_container Seal Container label_container->seal_container store_waste Store in Designated Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Figure 1: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N6-Pivaloyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N6-Pivaloyloxymethyladenosine

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling nucleoside analogs and powdered chemical reagents in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment of the specific laboratory tasks is crucial to determine the appropriate level of PPE.[1] However, the following table outlines the minimum recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRationale
Eye and Face Safety glasses with side shields. A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[1]Protects against accidental splashes, dust, and flying particles.
Hand Disposable nitrile gloves. For tasks with a higher risk of exposure, consider double gloving or using Silver Shield gloves underneath nitrile gloves.[1]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2]
Body A lab coat, long pants, and closed-toe shoes are the minimum requirements for working in a laboratory where chemical hazards are present.[1][3] For larger quantities, consider a chemical-resistant apron or coveralls.[4]Protects skin and personal clothing from contamination.
Respiratory Not generally required under normal use conditions with adequate ventilation.[2] If handling large quantities or if dust generation is likely, a NIOSH-approved respirator may be necessary based on a hazard assessment.Prevents inhalation of the powdered compound. The need for respiratory protection should be determined by a qualified safety professional based on the specific handling procedures and ventilation.
Operational Plan: Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered forms to minimize inhalation exposure.

  • Ensure easy access to an eyewash station and safety shower.

2. Weighing and Transferring:

  • Handle as a dry powder. Avoid generating dust.

  • Use a spatula or other appropriate tool to transfer the solid.

  • Close the container tightly after use to prevent absorption of moisture and contamination.

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the solvent is volatile, perform this step in a chemical fume hood.

4. Spill Management:

  • In case of a small dry spill, carefully sweep or vacuum the material. Avoid raising dust. Place the collected material in a sealed container for disposal.

  • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal. Do not allow the material to enter drains.[5]

  • Ventilate the area of the spill.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Continue rinsing. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Unused Product and Contaminated Materials:

    • Collect waste this compound and any materials contaminated with it (e.g., gloves, paper towels, pipette tips) in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.

    • Store waste in a designated, secure area away from incompatible materials.

  • Empty Containers:

    • Handle uncleaned containers as you would the product itself.[5]

    • Rinse empty containers three times with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

    • After proper rinsing, containers may be disposed of as regular lab glass or plastic, depending on institutional policies.

Consult your institution's EHS department for specific guidance on the disposal of this chemical.

Visual Guides

The following diagrams illustrate key workflows for handling this compound safely.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Review Safety Info & SDS DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Compound in Fume Hood DonPPE->Weigh Exposure Personal Exposure DonPPE->Exposure If exposure occurs Dissolve Dissolve in Solvent Weigh->Dissolve Spill Spill Weigh->Spill If spill occurs Clean Clean Work Area Dissolve->Clean Dispose Dispose of Waste Properly Clean->Dispose Spill->Dispose FirstAid FirstAid Exposure->FirstAid Administer First Aid SeekMedical SeekMedical FirstAid->SeekMedical Seek Medical Attention

Caption: General workflow for safely handling this compound.

DisposalDecisionTree cluster_haz_waste Hazardous Waste Disposal Start Waste Generated IsContaminated Is material contaminated with This compound? Start->IsContaminated SolidWaste Solid Waste (e.g., gloves, weigh paper) IsContaminated->SolidWaste Yes, Solid LiquidWaste Liquid Waste (e.g., solvent with compound) IsContaminated->LiquidWaste Yes, Liquid EmptyContainer Empty Container IsContaminated->EmptyContainer Yes, Empty Container RegularTrash Dispose in Regular Trash/Recycling IsContaminated->RegularTrash No CollectSolid Collect in Labeled, Sealed Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled, Sealed Container LiquidWaste->CollectLiquid RinseContainer Triple Rinse with Appropriate Solvent EmptyContainer->RinseContainer EHS EHS Manages Final Disposal CollectSolid->EHS Contact EHS for Pickup CollectLiquid->EHS Contact EHS for Pickup CollectRinsate Collect Rinsate as Liquid Waste RinseContainer->CollectRinsate DisposeContainer Dispose of Rinsed Container Appropriately RinseContainer->DisposeContainer CollectRinsate->CollectLiquid

Caption: Decision tree for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.